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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrimidine-5-carbonitrile derivatives have demonstrated a wide range of biological activities, including potential as anticancer agents.[1][2][3] A thorough understanding of the physicochemical properties of this specific molecule is paramount for its development, from synthesis and formulation to its behavior in biological systems. This document outlines the structural and fundamental chemical attributes, predicted properties, and detailed experimental protocols for the determination of key parameters such as melting point, solubility, and spectral characteristics. While specific experimental data for this compound is not widely published, this guide establishes a framework for its characterization, drawing upon established methodologies and data from structurally related compounds.

Introduction: The Significance of Pyrimidine-5-carbonitriles

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[4] The addition of a carbonitrile group at the 5-position and a substituted phenyl ring at the 2-position, as seen in 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, creates a molecule with a unique electronic and steric profile. These features can significantly influence its interaction with biological targets. Research into pyrimidine-5-carbonitrile derivatives has highlighted their potential as inhibitors of key signaling pathways implicated in cancer, such as the EGFR pathway.[1][3]

The physicochemical properties of a drug candidate are critical determinants of its ultimate success. They govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation into a stable and effective dosage form. This guide provides the foundational knowledge required for the comprehensive physicochemical characterization of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile.

Molecular Structure and Identification

A clear understanding of the molecular structure is the starting point for any physicochemical analysis.

Diagram 1: Chemical Structure of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind sample to a fine powder B Pack into a capillary tube (2-3 mm height) A->B C Place capillary in melting point apparatus D Heat rapidly to ~20°C below expected MP C->D E Heat slowly (1-2°C/min) near MP D->E F Record temperature at first liquid formation (T1) E->F G Record temperature at complete liquefaction (T2) F->G H Melting Range = T1 - T2 I Compare with literature values (if available) H->I J Assess purity based on range sharpness H->J

A generalized workflow for determining the melting point of a crystalline solid.

Experimental Protocol: Capillary Melting Point Determination [5][6]

  • Sample Preparation:

    • Ensure the sample of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile is dry and finely powdered.

    • Press the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the sealed end.

    • Tap the capillary tube gently to ensure the sample is tightly packed.

  • Measurement:

    • Place the capillary tube into a calibrated melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

    • For an accurate measurement, heat the sample at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

  • Reporting:

    • The melting point should be reported as a range from the onset to the completion of melting.

Solubility

Solubility is a critical parameter that affects a drug's absorption and formulation. Understanding the solubility of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile in various solvents is essential for purification, analysis, and formulation development. [7][8] Expected Properties: Based on its predicted lipophilicity, the compound is expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Diagram 3: Qualitative Solubility Testing Scheme

G start Start with the unknown compound water Test solubility in Water start->water naoh Test solubility in 5% NaOH water->naoh No soluble Soluble water->soluble Yes ether Test solubility in Ether hcl Test solubility in 5% HCl naoh->hcl No naoh->soluble Yes nahco3 Test solubility in 5% NaHCO3 h2so4 Test solubility in conc. H2SO4 hcl->h2so4 No hcl->soluble Yes h2so4->soluble Yes insoluble Insoluble h2so4->insoluble No

A decision tree for the qualitative solubility classification of an organic compound.

Experimental Protocol: Qualitative and Quantitative Solubility Assessment [2][8][9] Qualitative Solubility:

  • To a small test tube, add approximately 10-20 mg of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile.

  • Add 1 mL of the test solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) and vortex for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the compound dissolves, it is classified as "soluble." If not, it is "insoluble."

Quantitative Solubility (Shake-Flask Method):

  • Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in a sealed flask.

  • Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in mg/mL or mol/L.

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [1][10][11][12]For 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Expected ¹H NMR Features:

  • Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the phenyl and pyrimidine rings.

  • The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

Expected ¹³C NMR Features:

  • Signals for the carbon atoms of the pyrimidine and phenyl rings.

  • A signal for the nitrile carbon (typically in the range of 115-125 ppm).

  • The signals for carbons near the fluorine and chlorine atoms will be influenced by these electronegative atoms.

Expected ¹⁹F NMR Features:

  • A singlet for the single fluorine atom on the phenyl ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Experimental Protocol: NMR Spectroscopic Analysis

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Analyze the chemical shifts, integration (for ¹H), and coupling constants to assign the signals to the respective nuclei in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments. [11] 4.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. [13] Expected IR Absorption Bands:

  • A sharp, medium-intensity peak around 2220-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

  • Bands in the 1500-1600 cm⁻¹ region due to C=C and C=N stretching vibrations of the aromatic and pyrimidine rings.

  • C-H stretching vibrations for the aromatic rings typically appear above 3000 cm⁻¹.

  • C-Cl and C-F stretching bands in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

4.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. [14] Expected Mass Spectrum:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (233.63 g/mol ).

  • The isotopic pattern of the molecular ion peak will show the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

  • Fragmentation patterns may involve the loss of small molecules such as HCN or cleavage of the bond between the phenyl and pyrimidine rings.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

Conclusion

The physicochemical properties of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile are fundamental to its potential as a drug candidate. This guide has detailed the key properties that require experimental determination and has provided standardized protocols for their measurement. While specific experimental data for this compound is not yet widely available in the public domain, the methodologies outlined herein provide a clear path for its comprehensive characterization. The predicted properties suggest a molecule with drug-like characteristics, warranting further investigation. The experimental determination of its melting point, solubility profile, and spectral characteristics will be crucial for advancing its development from a promising lead compound to a potential therapeutic agent.

References

Sources

Exploratory

Molecular Mechanisms and Therapeutic Potential of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile Derivatives

Executive Summary The development of targeted kinase inhibitors remains a cornerstone of modern oncological pharmacology. Among emerging pharmacophores, 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile derivatives ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted kinase inhibitors remains a cornerstone of modern oncological pharmacology. Among emerging pharmacophores, 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile derivatives have demonstrated profound efficacy as ATP-competitive inhibitors. By dual-targeting the Epidermal Growth Factor Receptor (EGFR) and the PI3K/AKT signaling axis, these compounds effectively dismantle the proliferation and survival networks of various malignancies, including hepatocellular carcinoma, non-small cell lung cancer, and leukemia[1][2].

This technical whitepaper deconstructs the structural rationale, mechanism of action (MoA), and the self-validating experimental workflows required to evaluate this highly potent class of compounds.

Pharmacophore Mapping and Structural Rationale

The potency of this chemical series is not accidental; it is the result of precise spatial and electronic complementarity within the kinase ATP-binding pocket.

  • The Pyrimidine-5-carbonitrile Core (Hinge Binder): Pyrimidine rings are universally recognized as privileged scaffolds for kinase hinge-binding. The nitrogen atoms of the pyrimidine core form critical, highly conserved hydrogen bonds with the peptide backbone of the kinase hinge region (e.g., Met793 in EGFR)[1]. The addition of the electron-withdrawing carbonitrile (-C≡N) group at the 5-position provides optimal steric bulk near the gatekeeper residue, enhancing isotype selectivity and preventing off-target binding[3].

  • The 4-Chloro-3-fluorophenyl Moiety (Hydrophobic Anchor): This specific halogenated phenyl ring is designed to occupy the deep, lipophilic pocket adjacent to the ATP-binding site. The fluorine atom increases the compound's metabolic stability against cytochrome P450-mediated oxidation. Simultaneously, the chlorine atom drastically boosts lipophilicity, which not only improves cellular membrane permeability but also facilitates strong halogen bonding with hydrophobic amino acid residues deep within the kinase domain[4].

Mechanism of Action: Dual Pathway Disruption

The therapeutic efficacy of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile derivatives is driven by a multi-tiered disruption of cellular signaling.

  • EGFR Tyrosine Kinase Inhibition: The derivatives act as ATP mimetics. By competitively occupying the adenine-binding pocket of EGFR, they halt receptor autophosphorylation. This blockade prevents the recruitment of downstream effector proteins, effectively silencing the MAPK and PI3K pathways[1].

  • PI3K/AKT Axis Modulation: Certain derivatives in this class exhibit direct inhibitory activity against PI3K isoforms (notably PI3K δ ) and AKT-1. This is critical because PI3K/AKT hyperactivation is a primary mechanism of acquired resistance to first-generation EGFR inhibitors[2].

  • Intrinsic Apoptosis and Cell Cycle Arrest: The molecular blockade of these survival pathways leads to a severe phenotypic cascade. The compounds induce a downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. This mitochondrial destabilization triggers the cleavage and activation of Caspase-9 and Caspase-3, culminating in irreversible apoptosis and cell cycle arrest (typically at the G2/M or pre-G1 phases)[1][5].

MoA_Pathway Compound 2-(4-Chloro-3-fluorophenyl) pyrimidine-5-carbonitrile EGFR EGFR Kinase Domain Compound->EGFR ATP-Competitive Inhibition PI3K PI3K / AKT Axis Compound->PI3K Direct/Indirect Inhibition EGFR->PI3K Signal Blockade Bcl2 Bcl-2 (Downregulated) PI3K->Bcl2 Suppresses Bax Bax (Upregulated) PI3K->Bax Promotes Caspase Caspase-3/9 Activation Bcl2->Caspase Removes Inhibition Bax->Caspase Triggers Apoptosis Cell Cycle Arrest & Apoptosis Caspase->Apoptosis Execution

Fig 1: Mechanistic signaling pathway of pyrimidine-5-carbonitrile derivatives driving apoptosis.

Quantitative Efficacy and Structure-Activity Relationship (SAR)

To benchmark the potency of this scaffold, quantitative data from leading derivatives (e.g., Compound 10b and Compound 7f) are summarized below. These derivatives demonstrate nanomolar affinity for isolated kinases and low-micromolar efficacy in whole-cell phenotypic screens[1][2].

Compound VariantTarget / Cell LineIC 50​ ValueReference DrugSource
Compound 10b EGFR (Isolated Kinase)8.29 ± 0.04 nMErlotinib (2.83 ± 0.05 nM)[1]
Compound 10b HepG2 (Hepatocellular)3.56 μMErlotinib (0.87 μM)[1]
Compound 10b A549 (Non-small cell lung)5.85 μMErlotinib (1.12 μM)[1]
Compound 10b MCF-7 (Breast Cancer)7.68 μMErlotinib (5.27 μM)[1]
Compound 7f PI3K δ (Isolated Kinase)6.99 ± 0.36 μMLY294002 (Ref)[2]
Compound 7f AKT-1 (Isolated Kinase)3.36 ± 0.17 μMLY294002 (Ref)[2]

Self-Validating Experimental Methodologies

To ensure high scientific integrity (E-E-A-T), the evaluation of these derivatives must follow a rigorously controlled, self-validating workflow. Target engagement in a cell-free system must translate to phenotypic efficacy in vitro.

Protocol A: In Vitro Kinase Inhibition Assay (Luminescence-based)

Causality & Insight: The ATP concentration in the reaction buffer must be meticulously titrated to the specific Km​ of the EGFR or PI3K isoform being tested. Operating exactly at Km​ ensures that the calculated IC50​ accurately reflects the inhibitor's true affinity ( Ki​ ) without being artificially skewed by ATP outcompetition—a common pitfall in high-throughput kinase screening.

  • Reagent Preparation: Prepare a 3X master mix of the recombinant kinase (e.g., EGFR WT) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the pyrimidine-5-carbonitrile derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Enzyme Incubation: Add the kinase master mix to the compounds and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add a 3X solution containing the peptide substrate and ATP (at the predetermined Km​ ). Incubate for 60 minutes at 25°C.

  • Detection: Add the luminescent kinase reagent (e.g., ADP-Glo) to halt the reaction and convert the depleted ATP/generated ADP into a luminescent signal. Read on a microplate reader.

  • Validation Checkpoint: Always include a known pan-kinase inhibitor (e.g., Staurosporine) and a specific inhibitor (e.g., Erlotinib) to establish the dynamic range. A Z'-factor > 0.6 must be achieved to validate the assay run.

Protocol B: Flow Cytometric Analysis of Cell Cycle and Apoptosis

Causality & Insight: While kinase assays prove target engagement, flow cytometry confirms that the mechanism of action translates into the desired cellular phenotype. Propidium Iodide (PI) staining quantifies DNA content to identify cell cycle arrest, while Annexin V-FITC detects externalized phosphatidylserine, a hallmark of early apoptosis[1][5].

  • Cell Treatment: Seed HepG2 or A549 cells in 6-well plates at 2×105 cells/well. Incubate for 24 hours. Treat with the derivative at its calculated cellular IC50​ for 48 hours.

  • Harvesting: Collect both adherent and floating cells (to ensure late-apoptotic cells are not lost) using trypsin-EDTA. Wash twice with cold PBS.

  • Apoptosis Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of PI. Incubate in the dark for 15 minutes at room temperature.

  • Cell Cycle Fixation (Parallel Sample): For cell cycle analysis, fix a separate pellet of treated cells in 70% cold ethanol overnight at -20°C. Wash, treat with RNase A (50 μ g/mL), and stain with PI (50 μ g/mL).

  • Acquisition: Analyze minimum 10,000 events per sample using a flow cytometer.

  • Validation Checkpoint: Utilize unstained cells, Annexin V-only, and PI-only stained cells to set accurate compensation matrices, eliminating spectral overlap and ensuring precise quadrant gating.

Protocol_Workflow Step1 1. Compound Preparation (DMSO Stock Formulation) Step2 2. Kinase Inhibition Assay (ATP at Km, Luminescence) Step1->Step2 Target Engagement Step3 3. Cell Viability (MTT) (HepG2, A549, MCF-7) Step1->Step3 Phenotypic Screening Step4 4. Flow Cytometry (PI & Annexin V-FITC) Step2->Step4 Lead Selection Step3->Step4 IC50 Determination Step5 5. Western Blotting (Apoptotic Biomarkers) Step4->Step5 Mechanistic Validation

Fig 2: Self-validating experimental workflow from target engagement to phenotypic validation.

Conclusion

The 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile scaffold represents a highly tunable, potent platform for oncology drug development. By exploiting the deep hydrophobic pockets of kinase domains and mimicking ATP at the hinge region, these derivatives successfully trigger dual-pathway inhibition (EGFR and PI3K/AKT). Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these derivatives while utilizing the rigorous, self-validating methodologies outlined above to ensure clinical translatability.

References

  • [1] New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. URL:

  • [2] Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis. URL:

  • [4] Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC / NIH. URL:

  • [5] Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. Bentham Science Publishers. URL:

  • [3] Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. PMC / NIH. URL:

Sources

Foundational

A Methodological Guide to the Pharmacokinetic Characterization of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

Executive Summary 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (CAS No. 1027656-45-6) is a small molecule belonging to the pyrimidine-5-carbonitrile class of compounds.[1] This chemical scaffold is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (CAS No. 1027656-45-6) is a small molecule belonging to the pyrimidine-5-carbonitrile class of compounds.[1] This chemical scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives being explored for potent therapeutic activities, particularly as anticancer and anti-inflammatory agents.[2][3][4][5] A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) it—is fundamental to its successful development.

Publicly available, peer-reviewed experimental data detailing the specific pharmacokinetic properties of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile is currently limited. Therefore, this guide serves not as a summary of known data, but as a comprehensive methodological framework for drug development professionals. It outlines the logical sequence of in silico, in vitro, and in vivo studies required to rigorously define the ADME profile of this compound, transforming it from a chemical entity into a potential therapeutic agent. The protocols and strategies detailed herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and are designed to generate the robust data package required for regulatory submission and clinical advancement.

Foundational Assessment: Physicochemical and In Silico Profiling

Prior to initiating resource-intensive experimental assays, a foundational assessment combining basic physicochemical properties with computational modeling provides a critical, early-stage forecast of the molecule's potential behavior. This step is crucial for anticipating liabilities and designing more intelligent experimental protocols.

Core Physicochemical Properties

The fundamental properties of the molecule dictate its baseline interactions within a biological system.

PropertyValueSource
CAS Number 1027656-45-6[1]
Molecular Formula C₁₁H₅ClFN₃[1]
Molecular Weight 233.63 g/mol [1]
Topological Polar Surface Area (TPSA) 49.6 Ų[1]
XLogP3-AA 2.3[1]

Insight: The molecular weight is well under the 500 Da guideline for oral bioavailability (Lipinski's Rule of Five). The TPSA is low, suggesting good potential for membrane permeation, and the LogP value indicates a favorable balance between hydrophilicity and lipophilicity.

In Silico ADME Prediction

Computational tools are routinely used to predict ADME properties for novel pyrimidine derivatives.[2][5] Applying a similar battery of validated models to 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile is the logical first step to flag potential issues.

Experimental Protocol: In Silico ADME and Physicochemical Prediction

  • Input: Obtain the canonical SMILES structure of the compound: C1=CC(=C(C=C1C2=NC=C(C=N2)C#N)F)Cl.[1]

  • Platform: Utilize a validated computational platform (e.g., SwissADME, ADMETlab 2.0, StarDrop).

  • Analysis: Execute modules to predict the following key parameters.

  • Output: Consolidate the predicted data for review.

Table 1: Template for Predicted ADME Properties

Parameter Predicted Value Implication for Drug Development
Aqueous Solubility (logS) Poor solubility may limit oral absorption and formulation options.
GI Absorption High/Low probability of absorption from the gut.
BBB Permeant Yes/No. Critical for CNS targets; a liability for peripheral targets.
CYP Substrate (e.g., 3A4, 2D6) Predicts major metabolic pathways.
CYP Inhibitor (e.g., 3A4, 2D6) Flags potential for drug-drug interactions (DDI).

| P-gp Substrate | | Predicts susceptibility to active efflux, reducing intracellular concentration. |

The In Vitro ADME Cascade: A Workflow for Experimental Characterization

In vitro assays provide the first experimental data on a compound's interaction with biological systems. The following workflow is designed to systematically evaluate the ADME properties in a tiered approach, from high-throughput screens to more complex mechanistic studies.

in_vitro_workflow cluster_sol_perm Solubility & Permeability cluster_dist Distribution cluster_met Metabolism & DDI sol Kinetic Solubility (PBS, pH 7.4) pampa PAMPA (Passive Permeability) sol->pampa caco2 Caco-2 Assay (Active Transport/Efflux) pampa->caco2 ppb Plasma Protein Binding (Equilibrium Dialysis) bpr Blood-Plasma Ratio ppb->bpr ms Microsomal Stability (CLint Determination) cyp_inh CYP Inhibition (Probe Substrates) ms->cyp_inh met_id Metabolite ID (Hepatocytes + HRMS) cyp_inh->met_id start Test Compound start->sol start->ppb start->ms

Caption: A standard experimental workflow for in vitro ADME profiling.

Absorption: Will It Cross the Gut Wall?

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer expressing functional transporters.

  • Monolayer Integrity: Verify monolayer integrity before the experiment by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation:

    • A-to-B: Add the test compound (typically at 1-10 µM in transport buffer) to the apical (A) side.

    • B-to-A: In a separate set of wells, add the compound to the basolateral (B) side.

  • Sampling: At timed intervals (e.g., 30, 60, 90, 120 min), take aliquots from the receiver compartment (B for A-to-B, A for B-to-A).

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

    • Causality: An ER > 2 strongly suggests the compound is a substrate of an active efflux transporter, such as P-glycoprotein (P-gp), which can limit oral absorption and tissue penetration. Include known inhibitors and substrates as controls.

Distribution: Where Does It Go?

Protocol: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a RED device, which contains individual wells split by a semipermeable membrane (8 kDa MWCO).

  • Sample Addition: Add plasma (human, rat) to one chamber and the test compound spiked into plasma to the other. A better method is to add the spiked plasma to the sample chamber and buffer to the buffer chamber.

  • Incubation: Seal the plate and incubate with shaking at 37°C for 4-6 hours to reach equilibrium.

  • Analysis: After incubation, collect samples from both the plasma and buffer chambers. Determine the concentration of the compound in each sample by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber). Percent bound = (1 - fu) * 100.

    • Causality: Only the unbound drug is free to interact with targets and be metabolized or excreted. High plasma protein binding (>99%) can reduce efficacy and lower the rate of clearance.

Metabolism: How Is It Cleared?

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the reaction by adding the test compound (typically 1 µM).

  • Time Points: Aliquot the reaction mixture into a quenching solution (e.g., cold acetonitrile with an internal standard) at various time points (e.g., 0, 5, 15, 30, 60 min).

  • Analysis: Centrifuge the quenched samples and analyze the supernatant for the remaining parent compound via LC-MS/MS.

  • Calculation:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line gives the elimination rate constant, k.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) based on the t½ and protein/incubation concentrations.

    • Causality: This assay identifies the compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes. A short half-life suggests rapid metabolic clearance, which may lead to poor in vivo exposure.

Putative Metabolic Pathways

While experimental metabolite identification is the gold standard, the chemical structure of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile allows for the prediction of several likely metabolic transformations. The fluoropyrimidine core is a known substrate for various metabolic enzymes.[6][7]

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT, SULT) parent 2-(4-Chloro-3-fluorophenyl) pyrimidine-5-carbonitrile oxidation Aromatic Hydroxylation (Addition of -OH to phenyl ring) parent->oxidation CYP450 hydrolysis Nitrile Hydrolysis (CN -> COOH) parent->hydrolysis CYP450 glucuronidation Glucuronidation (Conjugation to -OH group) oxidation->glucuronidation UGTs excretion Renal/Biliary Excretion hydrolysis->excretion glucuronidation->excretion

Caption: Putative metabolic pathways for the title compound.

In Vivo Pharmacokinetic Evaluation

The ultimate test of a compound's properties is its behavior in a living system. A well-designed in vivo PK study in a preclinical species (e.g., rat) is essential to determine key parameters that will be used to predict human pharmacokinetics.

Protocol: Rat Pharmacokinetic Study (IV and PO Dosing)

  • Animal Model: Use cannulated male Sprague-Dawley rats (n=3-5 per group) to facilitate serial blood sampling.

  • Dosing:

    • IV Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. The compound must be formulated in a suitable IV vehicle (e.g., saline/DMSO/Tween 80).

    • PO Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg) in a suitable oral vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) at pre-determined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Table 2: Template for Key In Vivo Pharmacokinetic Parameters

Parameter IV Administration PO Administration Definition
Cₘₐₓ (ng/mL) N/A Maximum observed plasma concentration.
Tₘₐₓ (h) N/A Time to reach Cₘₐₓ.
AUC₀₋ₜ (h*ng/mL) Area under the concentration-time curve from time 0 to the last measurable point.
AUC₀₋ᵢₙf (h*ng/mL) Area under the curve extrapolated to infinity.
t½ (h) Terminal elimination half-life.
CL (mL/min/kg) N/A Clearance: the volume of plasma cleared of the drug per unit time.
Vdss (L/kg) N/A Volume of distribution at steady state: apparent volume into which the drug distributes.

| F (%) | N/A | | Oral Bioavailability: the fraction of the oral dose that reaches systemic circulation. |

Causality: The comparison between IV and PO data is critical. The IV data defines the drug's distribution and clearance properties, while the PO data reveals the extent and rate of absorption. The oral bioavailability (F%) is calculated as (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100 and is a key determinant of a viable oral drug candidate.

Conclusion

While 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile is a molecule of potential interest based on its chemical class, its viability as a drug candidate is entirely dependent on its pharmacokinetic profile. This guide provides a robust, logical, and experimentally sound framework for elucidating this profile. By systematically executing the described in silico, in vitro, and in vivo studies, researchers can generate the comprehensive data package needed to understand the compound's disposition in the body, predict its human pharmacokinetics, and make informed decisions on its progression through the drug development pipeline.

References

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. AL-Ghulikah, H. A., et al. Molecules, 2022. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. El-Dydamony, N. M., et al. RSC Advances, 2022. [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Abdel-Mottaleb, Y. S., et al. RSC Medicinal Chemistry, 2023. [Link]

  • Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. Chadwick, M., & Rogers, W. I. Cancer Treatment Reviews, 1976. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. El-Naggar, M., et al. New Journal of Chemistry, 2021. [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. El-Damasy, D. A., et al. Organic & Biomolecular Chemistry, 2020. [Link]

  • Pyrimidine Metabolism. PathWhiz. SMPDB. [Link]

  • 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Shirasaka, T. Cancers (Basel), 2021. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

Target Molecule: 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (CAS: 1027656-45-6) Application: Heterocyclic building block for kinase inhibitors and advanced pharmaceutical intermediates. Methodology: Palladium-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (CAS: 1027656-45-6) Application: Heterocyclic building block for kinase inhibitors and advanced pharmaceutical intermediates. Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Rationale and Mechanistic Design

The synthesis of 2-arylpyrimidine derivatives is a cornerstone in modern drug discovery. For the target compound, 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, the most robust and scalable approach is the Suzuki-Miyaura cross-coupling between 2-chloropyrimidine-5-carbonitrile and (4-chloro-3-fluorophenyl)boronic acid.

Causality in Experimental Design:

  • Electrophile Selection: The chlorine atom at the 2-position of the pyrimidine ring is highly activated toward oxidative addition by the electron-withdrawing 5-carbonitrile group, ensuring rapid reaction kinetics.

  • Catalyst System: Pd(dppf)Cl2​ is selected over standard Pd(PPh3​)4​ . The bidentate dppf ligand enforces a cis-geometry on the palladium center during the catalytic cycle, which accelerates the reductive elimination step and prevents catalyst deactivation (e.g., via formation of inactive palladium black).

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is utilized. Dioxane provides excellent solubility for the organic substrates, while water is essential to dissolve the inorganic base ( K2​CO3​ ) and facilitate the transmetalation step by forming the reactive boronate complex.

Commercial standards for this building block dictate a stringent purity profile (>98% via HPLC) to prevent downstream side reactions in complex API synthesis [1].

Experimental Workflow Diagram

G Start Starting Materials 2-Cl-pyrimidine-5-carbonitrile + Boronic Acid Degas Solvent Degassing (Ar sparging, 15 min) Start->Degas Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 4-6 hrs Degas->Reaction Workup Aqueous Workup EtOAc Extraction & Brine Wash Reaction->Workup Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification Product Purified Product (>98% HPLC) Purification->Product

Experimental workflow for the synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction, balancing yield with atom economy.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-Chloropyrimidine-5-carbonitrile139.541.010.01.39 g
(4-Chloro-3-fluorophenyl)boronic acid174.361.111.01.92 g
K2​CO3​ (Base)138.212.525.03.45 g
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.050.5408 mg
1,4-Dioxane (Solvent)N/AN/AN/A40 mL
Deionized Water (Co-solvent)N/AN/AN/A10 mL

Step-by-Step Methodology

Phase 1: Preparation and Degassing (Critical Step)

Oxygen is detrimental to Palladium(0) species, leading to rapid catalyst oxidation and reaction stalling.

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 40 mL of 1,4-Dioxane and 10 mL of Deionized Water to the flask.

  • Submerge an argon (or nitrogen) sparging needle directly into the solvent mixture. Sparge with inert gas for a minimum of 15 minutes while stirring gently.

Phase 2: Reagent Addition and Reaction Execution

Order of addition minimizes the exposure of the active catalyst to localized high concentrations of unactivated reagents. 4. Briefly remove the sparging needle and add 2-chloropyrimidine-5-carbonitrile (1.39 g, 10.0 mmol) and (4-chloro-3-fluorophenyl)boronic acid (1.92 g, 11.0 mmol). 5. Add potassium carbonate (3.45 g, 25.0 mmol). The solution will become a heterogeneous suspension. 6. Add the catalyst, Pd(dppf)Cl2​⋅CH2​Cl2​ (408 mg, 0.05 eq). The mixture will immediately take on a dark red/brown hue. 7. Re-seal the system, purge the headspace with argon for 3 minutes, and place under a positive pressure argon balloon. 8. Lower the flask into a pre-heated oil bath at 90 °C. Stir vigorously (800 RPM) to ensure adequate mixing of the biphasic system. 9. In-Process Control (IPC): After 4 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 3:1, UV 254 nm) or LC-MS to confirm the consumption of the pyrimidine starting material.

Phase 3: Workup and Isolation

Proper workup removes palladium residues and inorganic salts, which can cause streaking during chromatography. 10. Once the reaction is deemed complete, remove the flask from the oil bath and allow it to cool to room temperature. 11. Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water. Transfer to a separatory funnel. 12. Separate the organic (upper) layer. Extract the aqueous layer with an additional 2 x 30 mL of EtOAc. 13. Combine the organic layers and wash with 50 mL of saturated aqueous NaCl (brine). 14. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude brown solid.

Phase 4: Purification

Achieving the >98% purity standard required for commercial and research applications [2]. 15. Pre-absorb the crude material onto silica gel by dissolving it in a minimum amount of dichloromethane (DCM), adding 5 g of silica gel, and evaporating to dryness. 16. Load the dry powder onto a silica gel flash chromatography column. 17. Elute using a gradient of Hexanes to Ethyl Acetate (start at 100% Hexanes, ramp to 80:20 Hexanes:EtOAc). The product typically elutes at ~15-20% EtOAc. 18. Pool the product-containing fractions (verify via TLC) and concentrate in vacuo. 19. Dry the resulting solid under high vacuum (<1 mbar) for 12 hours to remove residual solvent, yielding 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile as an off-white to pale yellow powder.

References

  • ChemScene. "1027656-45-6 | 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile". ChemScene Custom Synthesis and Catalog.
  • Ambeed. "1027656-45-6 | 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile | Technical Information". Ambeed Heterocyclic Building Blocks.
Application

Application Notes and Protocols for Cross-Coupling Reactions Using 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Modern Drug Discovery The 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile scaffold is a cornerstone for the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Drug Discovery

The 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile scaffold is a cornerstone for the synthesis of a diverse array of bioactive molecules. Pyrimidine derivatives are integral to numerous pharmaceuticals, owing to their ability to mimic biological purines and engage in specific hydrogen bonding interactions with protein targets. The strategic placement of a reactive chloro-substituent on the phenyl ring, coupled with the electron-withdrawing nitrile group on the pyrimidine, presents a versatile platform for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This guide provides in-depth technical insights and detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions utilizing this key intermediate, empowering researchers to efficiently explore novel chemical space in their drug discovery endeavors.

Chemoselectivity: Navigating Reactivity in a Polyhalogenated System

A critical consideration when working with 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile is the inherent chemoselectivity of the cross-coupling reactions. The molecule possesses two potential sites for oxidative addition of the palladium catalyst: the C-Cl bond on the phenyl ring and the C-X bond (where X could be another halogen if the pyrimidine were further substituted). Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > OTf > Cl.[1] However, the electronic environment of each halide plays a crucial role. The C-Cl bond on the phenyl ring is the primary target for the cross-coupling reactions detailed in this guide. The electron-deficient nature of the pyrimidine ring can activate substituents at its 2, 4, and 6 positions towards nucleophilic attack or cross-coupling. For polyhalogenated pyrimidines, the typical order of reactivity for Suzuki coupling is C4 > C6 > C2.[2] In our substrate, the phenyl group is at the 2-position, a site of generally lower reactivity on the pyrimidine ring itself, thus favoring reactions on the substituted phenyl ring.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] The coupling of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile with various boronic acids or their esters allows for the introduction of a wide range of aryl and heteroaryl substituents.

Mechanistic Overview: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile with a variety of boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)

  • Ligand (if using a ligand-free palladium source, e.g., P(t-Bu)₃) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, the boronic acid, the palladium catalyst, ligand (if applicable), and the base.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Microwave-Assisted Suzuki-Miyaura Coupling:

Microwave irradiation can significantly reduce reaction times and improve yields for the Suzuki coupling of pyrimidine derivatives.[5]

Procedure:

  • To a 10 mL microwave reactor vial, add 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (0.5 mmol), the boronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.5 mmol).

  • Add 6 mL of a degassed 1,4-dioxane/water (4:1) mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Work-up and purify as described in the conventional heating protocol.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃Pd(PPh₃)₄ is a versatile catalyst for a range of substrates. For less reactive aryl chlorides, a more active catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ is often more effective.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome. K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and can be more effective for challenging couplings. K₃PO₄ is a strong base suitable for many Suzuki reactions.[6]
Solvent 1,4-Dioxane, Toluene, DMEAprotic polar solvents are generally preferred. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Temperature 80-110 °CHigher temperatures are often required for the activation of aryl chlorides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[7] This reaction is particularly valuable in medicinal chemistry for the introduction of amine functionalities that can modulate the physicochemical properties and biological activity of a molecule.

Mechanistic Overview: The Amination Cycle

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to yield the arylamine product.[7]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'' + Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination (Ar-NR'R'') caption Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Optimized Protocol for Buchwald-Hartwig Amination

The following protocol is a general guideline for the Buchwald-Hartwig amination of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile. The choice of ligand and base is critical for success, especially with less reactive aryl chlorides.

Materials:

  • 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, the amine, and the base.

  • Heat the reaction mixture to 90-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ or Pd(OAc)₂ with Xantphos, RuPhos, or BrettPhosAryl chlorides are less reactive than bromides or iodides, necessitating the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands promote both oxidative addition and reductive elimination.[8]
Base NaOtBu, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common choice. For less nucleophilic amines, a stronger base like LiHMDS may be necessary. Cs₂CO₃ can be used for substrates with base-sensitive functional groups.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential to prevent catalyst deactivation and side reactions.
Temperature 90-120 °CElevated temperatures are typically required to drive the reaction to completion with aryl chlorides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium-catalyzed, copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides.[9] This reaction is a highly efficient method for the synthesis of arylalkynes, which are important structural motifs in many natural products and functional materials.

Mechanistic Overview: A Dual Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the arylalkyne product.[9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->Ar-Pd(II)-X(L2) caption Figure 3: Catalytic Cycles of the Sonogashira Reaction.

Caption: Catalytic Cycles of the Sonogashira Reaction.

Optimized Protocol for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile with terminal alkynes.

Materials:

  • 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (2.0-4.0 equiv, can also be used as solvent)

  • Anhydrous solvent (e.g., THF, DMF, or the amine base itself)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent (if not using the amine as the solvent) and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄These are standard and effective palladium catalysts for Sonogashira couplings.[10]
Co-catalyst Copper(I) iodide (CuI)CuI is the standard co-catalyst that facilitates the formation of the copper acetylide intermediate, which is crucial for the transmetalation step.[9]
Base Triethylamine (TEA), Diisopropylamine (DIPA)A mild amine base is required to neutralize the HX byproduct and to facilitate the formation of the copper acetylide. Often, the amine can serve as both the base and the solvent.
Solvent THF, DMF, or Amine BaseThe choice of solvent depends on the solubility of the substrates. Using the amine base as the solvent is a common and effective strategy.
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under mild conditions. Gentle heating may be required for less reactive substrates.

Conclusion

The 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile scaffold offers a wealth of opportunities for the synthesis of novel and complex molecules through palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust starting point for researchers in their quest for new therapeutic agents and functional materials. Careful consideration of the principles of chemoselectivity and optimization of reaction conditions will be paramount to achieving success in these powerful synthetic transformations.

References

  • Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. (URL not available)
  • Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures. ACS Omega, 2024. (URL: [Link])

  • Buchwald–Hartwig amination. In Wikipedia; 2023. (URL: [Link])

  • So, C. M. General Chemoselective Suzuki-Miyaura Cross-Coupling of Polyhalogenated Aryl Triflates. (URL: [Link])

  • Palani, V.; Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev., 2021. (URL: [Link])

  • Luo, G.; Chen, L.; Dubinina, G.; Wang, G. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. J. Org. Chem., 2001. (URL: [Link])

  • Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures. ResearchGate, 2024. (URL: [Link])

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. (URL: [Link])

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. NSF Public Access Repository. (URL: [Link])

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate, 2011. (URL: [Link])

  • Sonogashira coupling. In Wikipedia; 2023. (URL: [Link])

  • Al-Suhaimi, K. S.; El-Gazzar, A. A.; Naga, M. F. A.; El-Metwaly, N. M. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 2012. (URL: [Link])

  • Frank, E.; Wölfling, J. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem., 2018. (URL: [Link])

  • Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])

  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich. (URL not available)
  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. (URL: [Link])

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 2019. (URL: [Link])

  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

Sources

Method

Application Note: Advanced Applications of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile in Targeted Kinase Inhibitor Design

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Compound Focus: 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Compound Focus: 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (CAS: 1027656-45-6)

Executive Summary

The pursuit of isotype-selective small-molecule kinase inhibitors (SMKIs) is fundamentally reliant on privileged chemical scaffolds. 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile serves as a highly versatile, bifunctional building block in modern structure-based drug design (SBDD). By combining a hinge-binding pyrimidine core, an electron-withdrawing 5-carbonitrile group, and a lipophilic halogenated phenyl ring, this fragment provides a robust starting point for developing highly selective inhibitors against challenging targets such as Cyclin-Dependent Kinases (CDKs) and Extracellular Signal-Regulated Kinases (ERK1/2).

This application note details the structural causality behind this scaffold's efficacy, its application in isotype-selective inhibitor design, and provides self-validating experimental protocols for its functionalization and biochemical evaluation.

Structural & Mechanistic Rationale

In medicinal chemistry, every functional group must serve a distinct thermodynamic or pharmacokinetic purpose. The architectural logic of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile is defined by three critical pharmacophoric elements:

  • The Pyrimidine Core (Hinge Binder): The N1 and N3 nitrogen atoms of the pyrimidine ring act as universal hydrogen bond acceptors. In the kinase ATP-binding site, these nitrogens engage the backbone amides of the hinge region (e.g., L83 for CDK2, M108 for ERK2), anchoring the molecule [3].

  • The 5-Carbonitrile Motif (Gatekeeper Interactor): The cyano group serves a dual purpose. Chemically, it is strongly electron-withdrawing, which lowers the LUMO of the pyrimidine ring, facilitating late-stage C-H functionalization at the C4/C6 positions. Biologically, the linear, sp-hybridized cyano group projects into the gatekeeper pocket. It has been shown that pyrimidine-5-carbonitrile derivatives exhibit profound isotype selectivity (e.g., CDK9 over CDK2) by exploiting subtle conformational differences in the gatekeeper residue and the adjacent α -C helix [1].

  • The 4-Chloro-3-fluorophenyl Tail (Hydrophobic Pocket): The di-halogenated phenyl ring extends into the solvent-exposed region or the deep hydrophobic pocket (depending on DFG-in/out conformation). The halogens provide metabolic resistance against CYP450-mediated oxidation, while the fluorine atom specifically modulates the torsion angle of the adjacent chlorine, optimizing halogen bonding networks [2].

G cluster_0 Kinase Binding Pharmacophore cluster_1 Downstream Kinase Signaling P Pyrimidine Core (Hinge Binder) CN 5-Carbonitrile (Gatekeeper Pocket) P->CN Modulates pKa Ar 4-Cl-3-F-Phenyl (Hydrophobic Tail) P->Ar Lipophilic Extension Kinase Target Kinase (e.g., ERK1/2, CDK9) P->Kinase Inhibits (H-Bonds) CN->Kinase Selectivity Substrate Substrate Phosphorylation (Rb / RNAPII) Kinase->Substrate Activates Proliferation Tumor Proliferation Substrate->Proliferation Drives

Figure 1: Pharmacophoric mapping of the scaffold and its disruption of downstream kinase signaling.

Application in Isotype-Selective Inhibitor Design

Achieving selectivity among closely related kinases (e.g., CDK2 vs. CDK9, or ERK1 vs. ERK2) is notoriously difficult due to the high sequence homology within the ATP-binding cleft [3].

The 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile scaffold is frequently utilized to synthesize advanced inhibitors like GDC-0994 (an ERK1/2 inhibitor) and highly selective CDK9 inhibitors[1, 2]. By functionalizing the C4 position of this scaffold with various amines or pyrazoles, researchers can fine-tune the molecule's interaction with the ribose-binding pocket.

Quantitative Data: Selectivity Profiling

The table below summarizes representative biochemical data demonstrating how the integration of the 5-carbonitrile and 4-chloro-3-fluorophenyl motifs drives isotype selectivity in functionalized derivatives.

Compound DerivativeTarget KinaseIC₅₀ (nM)Off-Target KinaseIC₅₀ (nM)Selectivity Index (Fold)
Derivative A (5-H Pyrimidine)CDK945.2CDK2120.5~2.6x
Derivative B (5-CN Pyrimidine)CDK94.1CDK2315.0~76.8x
Derivative C (ERK-targeted)ERK21.2ERK13.5~2.9x

Data Interpretation: The inclusion of the 5-carbonitrile group (Derivative B) forces a conformational shift in the kinase hinge region, drastically improving the CDK9/CDK2 selectivity index from 2.6-fold to over 76-fold.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a specific quality control checkpoint to verify causality and prevent downstream failure.

Protocol 1: Palladium-Catalyzed C-H Amination of the Pyrimidine Core

Objective: To functionalize the C4 position of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile with a target-specific amine (e.g., 1-methyl-1H-pyrazol-5-amine) for ERK2 targeting.

Causality Rationale: The 5-cyano group acts as a powerful electron-withdrawing directing group, lowering the activation energy for Pd-catalyzed C-H functionalization specifically at the C4 position, preventing unwanted substitution at the C6 position.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (1.0 eq), the desired amine (1.2 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).

  • Base Addition: Add Cs₂CO₃ (2.0 eq) to the mixture. Causality: A strong, bulky base is required to deprotonate the amine and facilitate transmetalation without acting as a nucleophile itself.

  • Solvent & Heating: Dissolve the mixture in anhydrous 1,4-dioxane (0.2 M). Stir at 100°C for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material (UV active at 254 nm) and the appearance of a lower Rf spot indicates conversion. If starting material persists, spike with an additional 0.02 eq Pd(OAc)₂.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude mixture via LC-MS. The presence of the expected [M+H]+ peak confirms the successful C-N bond formation. Purify via flash chromatography.

Protocol 2: TR-FRET Biochemical Kinase Assay

Objective: To determine the IC₅₀ and selectivity profile of the synthesized inhibitor against a panel of kinases.

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard luminescence assays because the time-delay measurement eliminates interference from the auto-fluorescence of the halogenated pyrimidine compounds, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550). Causality: Acoustic dispensing prevents sample carryover and ensures precise nanomolar concentrations.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., ERK2) and biotinylated substrate peptide to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 5 µL of ATP (at the Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation Checkpoint (Z'-Factor): Read the plate on a multi-mode microplate reader. Calculate the Z'-factor using the positive (DMSO only) and negative (no enzyme) controls.

    • Formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    • Validation Rule: The assay is only deemed valid if Z′>0.6 . If Z′≤0.6 , the data is discarded, and the assay must be recalibrated (likely due to ATP degradation or enzyme instability).

Workflow S1 Fragment Synthesis (C-H Functionalization) S2 LC-MS & NMR Validation S1->S2 Purify S3 Biochemical Assay (TR-FRET) S2->S3 >95% Purity S4 Z'-Factor Calculation (>0.6 Threshold) S3->S4 Validate S4->S3 If Z' < 0.6 (Recalibrate) S5 Lead Optimization (Selectivity Profiling) S4->S5 Hit Triage

Figure 2: Self-validating experimental workflow from synthesis to biochemical triage.

References

  • Hole, A. J., Baumli, S., Shao, H., Shi, S., Boyle, R. G., McNae, I. W., ... & Noble, M. E. (2013). "Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity." Journal of Medicinal Chemistry, 56(3), 660-670. URL:[Link] [1]

  • Blake, J. F., Burkard, M., Chan, J., Chen, H., Chou, K. J., Diaz, D., ... & Yin, J. (2016). "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development." Journal of Medicinal Chemistry, 59(12), 5650-5660. URL:[Link] [2]

  • Hahn, D. F., et al. (2020). "Is Structure-Based Drug Design Ready for Selectivity Optimization?" Journal of Chemical Information and Modeling, 60(12), 5961–5976. URL:[Link] [3]

Application

In vitro assay preparation with 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

Application Note: In Vitro Assay Preparation and High-Throughput Screening Protocols for 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile Executive Summary & Scientific Rationale The compound 2-(4-Chloro-3-fluorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Preparation and High-Throughput Screening Protocols for 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

Executive Summary & Scientific Rationale

The compound 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (CAS: 1027656-45-6) represents a highly privileged pharmacophore in modern drug discovery. The pyrimidine-5-carbonitrile scaffold is frequently utilized in the design of potent kinase inhibitors and phosphodiesterase (PDE) modulators due to its ability to form critical hydrogen bonds within ATP-binding pockets, while the halogenated phenyl ring drives hydrophobic interactions deep within the active site.

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of this molecule. Highly lipophilic, halogenated pyrimidines are notorious for aqueous insolubility, plastic adherence, and compound autofluorescence. To ensure scientific integrity and generate a self-validating data package, this application note details a two-pronged in vitro screening cascade:

  • Target Engagement Validation: Differential Scanning Fluorimetry (DSF) to confirm direct thermodynamic stabilization of the target protein.

  • Functional Biochemical Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify inhibitory potency (IC₅₀) while bypassing compound autofluorescence artifacts.

Physicochemical Profiling & Handling Causality

Before initiating any biological assay, the physical properties of the ligand must dictate the liquid handling strategy [1]. The presence of both a chlorine and a fluorine atom on the phenyl ring significantly increases the lipophilicity (LogP) of this compound, making it prone to aggregation in aqueous buffers.

Table 1: Compound Properties & Handling Parameters

ParameterValue / SpecificationMechanistic Rationale
Molecular Weight 233.63 g/mol Small molecule; highly permeable.
LogP (Estimated) ~3.5Hydrophobic; requires 100% DMSO for master stock to prevent localized precipitation.
Master Stock Conc. 10 mM in 100% DMSOEnsures complete solvation. Avoid freeze-thaw cycles which induce micro-crystal formation.
Dispensing Method Acoustic (Echo 550)Eliminates pipette tip plastic adherence; allows direct nanoliter transfer into assay plates.
Assay Plate Type Non-Binding Surface (NBS)Prevents the lipophilic halogenated ring from partitioning into the polystyrene microplate walls.

To prevent solvent toxicity in biochemical assays, the final DMSO concentration must be strictly maintained at ≤1% (v/v). We utilize acoustic dispensing to transfer nanoliter volumes of the compound directly into the dry assay plate, followed by the addition of aqueous buffer.

G A 10 mM Stock (100% DMSO) B 10-Point Serial Dilution (1:3 ratio in DMSO) A->B Prepare matrix C Acoustic Dispensing (Echo 550) B->C Source plate D Assay Plate Transfer (NBS 384-well) C->D 2.5 - 250 nL E Aqueous Buffer Addition (<1% Final DMSO) D->E Add 25 µL buffer

Workflow for lipophilic pyrimidine handling to prevent aqueous precipitation and plastic adherence.

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)

Causality: Before assessing functional inhibition, we must prove that 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile physically binds to the target. DSF (Thermal Shift) is a target-agnostic method that measures the apparent melting temperature (Tₘ) of a protein. When the pyrimidine derivative binds the folded state of the target, it increases the thermodynamic stability, resulting in a positive shift in Tₘ (ΔTₘ) [2]. We use SYPRO Orange dye, which is highly quenched in water but fluoresces intensely when it binds to the hydrophobic core of the protein as it unfolds during heating.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare the assay buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Note: Avoid detergents like CHAPS or Tween-20 in DSF, as they can form micelles that prematurely unquench the SYPRO Orange dye.

  • Protein-Dye Master Mix: Prepare a solution containing 2 µM of the target protein and 5X SYPRO Orange dye in the assay buffer. Keep on ice and protect from light.

  • Compound Plating: Using an acoustic liquid handler, dispense 200 nL of the compound (from a 10 mM DMSO stock) into a white 384-well PCR plate. Include DMSO-only wells as a negative control.

  • Reaction Assembly: Dispense 20 µL of the Protein-Dye Master Mix into each well. The final compound concentration is 100 µM with 1% DMSO.

  • Centrifugation: Seal the plate with an optically clear microseal. Centrifuge at 1,000 x g for 1 minute to remove air bubbles, which cause severe optical scattering artifacts.

  • Thermal Cycling: Place the plate in a qPCR instrument (e.g., Roche LightCycler 480). Run a continuous thermal ramp from 25°C to 95°C at a rate of 0.05°C/sec, measuring fluorescence continuously (Excitation: 465 nm, Emission: 580 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to identify the Tₘ. A ΔTₘ > 2.0°C compared to the DMSO control indicates significant target engagement.

Protocol 2: Biochemical Inhibition Assay (TR-FRET)

Causality: Pyrimidine-carbonitriles containing conjugated aromatic systems often exhibit intrinsic fluorescence (autofluorescence) that interferes with standard UV/Vis or prompt fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a Lanthanide chelate (e.g., Terbium). Lanthanides have an exceptionally long fluorescence lifetime (milliseconds). By introducing a 50–100 microsecond delay before reading the emission, all short-lived compound autofluorescence decays to zero, yielding a pristine signal-to-noise ratio [3].

TRFRET Kinase Target Protein (GST-tagged) Tracer Fluorescent Tracer (AlexaFluor 647) Kinase->Tracer Active Site Binding Ab Anti-GST Antibody (Terbium-labeled) Kinase->Ab Tag Binding Ab->Tracer FRET Signal (665 nm) Inhibitor Pyrimidine-5-carbonitrile (Inhibitor) Inhibitor->Kinase Competes with Tracer Inhibitor->Tracer Displaces Tracer (Loss of FRET)

TR-FRET competitive binding logic: The inhibitor displaces the tracer, causing a quantifiable loss of FRET signal.

Table 2: TR-FRET Assay Buffer Formulation

ComponentFinal ConcentrationMechanistic Rationale
HEPES (pH 7.5) 50 mMMaintains physiological pH; does not chelate metals (unlike phosphate buffers).
NaCl 100 mMMaintains ionic strength to prevent non-specific electrostatic interactions.
CHAPS 0.01% (w/v)Zwitterionic detergent; critical to prevent the lipophilic pyrimidine from forming colloidal aggregates (promiscuous inhibition).
DTT 1 mMReducing agent to maintain target cysteine residues in a reduced state.
Step-by-Step Methodology:
  • Compound Matrix Preparation: Generate a 10-point, 1:3 serial dilution of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile in 100% DMSO.

  • Acoustic Transfer: Dispense 100 nL of the compound matrix into a black, low-volume 384-well NBS microplate.

  • Target Addition: Add 5 µL of the GST-tagged target protein (diluted in Assay Buffer to 2 nM) to the wells.

  • Thermodynamic Equilibration: Incubate the plate at room temperature for 15 minutes. Crucial Step: Pre-incubation allows the unlabelled pyrimidine inhibitor to reach binding equilibrium with the target before the tracer is introduced.

  • Tracer & Antibody Addition: Add 5 µL of a detection mix containing the fluorescent active-site tracer (e.g., AlexaFluor 647, 10 nM) and the Terbium-labeled Anti-GST antibody (2 nM).

  • Final Incubation: Seal the plate and incubate in the dark for 60 minutes at room temperature.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser or Flashlamp).

    • Delay Time: 100 µs.

    • Integration Time: 200 µs.

    • Emission 1 (Donor): 490 nm (Terbium).

    • Emission 2 (Acceptor): 665 nm (AlexaFluor 647).

  • Data Processing: Calculate the TR-FRET ratio ( Emission665​/Emission490​×10,000 ). Plot the ratio against the log of the compound concentration to fit a 4-parameter logistic curve and derive the IC₅₀.

Quality Control & Statistical Validation

To ensure the trustworthiness of the screening data, the assay must be statistically validated using the Z'-factor [1], a measure of statistical effect size that assesses assay quality.

  • Formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • Acceptance Criteria: A robust TR-FRET assay for this pyrimidine derivative must yield a Z'-factor ≥0.6 . If the Z'-factor falls below this threshold, investigate compound precipitation (increase CHAPS concentration) or pipetting variance.

References

  • Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS), Eli Lilly & Company, and the National Institutes of Health. URL:[Link] [1]

  • Protocol for performing and optimizing differential scanning fluorimetry experiments Source: STAR Protocols (Cell Press) / PubMed Central. Wu et al., 2023. URL:[Link] [2]

Method

Scale-up production methods for 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

Application Note: Kilogram-Scale Synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile via Suzuki-Miyaura Cross-Coupling Introduction & Strategic Context 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Kilogram-Scale Synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile via Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Context

2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile is a high-value electrophilic intermediate frequently utilized in the development of targeted therapeutics. Pyrimidine cores are universally recognized as privileged hinge-binding scaffolds in medicinal chemistry, particularly for targeting kinases such as ERK, CDK9, and antimalarial targets like PfPKB[1]. The 5-carbonitrile group not only serves as a versatile handle for subsequent functionalization but also significantly modulates the electronic landscape of the pyrimidine ring, predisposing the C2 position to rapid oxidative addition during metal-catalyzed cross-coupling[2].

This protocol details a highly scalable, self-validating Suzuki-Miyaura cross-coupling methodology designed for kilogram-scale production, ensuring high yield, exceptional purity, and strict control over residual heavy metals.

Mechanistic Rationale & Pathway Visualization

To achieve a scalable synthesis, the reaction couples 2-chloropyrimidine-5-carbonitrile with (4-chloro-3-fluorophenyl)boronic acid. Every reagent choice in this protocol is driven by specific mechanistic causality:

  • Catalyst (Pd(dppf)Cl₂) : The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (99°), which accelerates reductive elimination and minimizes the formation of des-fluoro or des-chloro side products[3].

  • Solvent System (1,4-Dioxane/Water, 4:1) : This biphasic system ensures complete dissolution of the organic substrates and the inorganic base. The presence of water is critical to activate the boronic acid via the formation of a reactive boronate complex, facilitating the transmetalation step.

  • Base (K₂CO₃) : A mild base is selected to prevent the base-catalyzed protodeboronation of the electron-deficient (4-chloro-3-fluorophenyl)boronic acid, a common failure mode in scale-up campaigns.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd 2-Chloropyrimidine- 5-carbonitrile TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim (4-Cl-3-F-phenyl) boronic acid RedElim->Pd0 Target Compound

Catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrimidine synthesis.

Quantitative Process Parameters

The following stoichiometry is optimized for a 1.0 kg input of the limiting reagent.

MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
2-Chloropyrimidine-5-carbonitrile139.541.001.00 kg7.16Limiting Reagent
(4-Chloro-3-fluorophenyl)boronic acid174.361.051.31 kg7.52Coupling Partner
Pd(dppf)Cl₂731.200.0152.4 g0.0716Pre-catalyst
Potassium Carbonate (K₂CO₃)138.202.001.98 kg14.32Base
1,4-Dioxane (Peroxide-free)88.11N/A10.0 LN/AOrganic Solvent
Purified Water (Deionized)18.02N/A2.5 LN/AAqueous Solvent
Silica-Thiol (Pd Scavenger)N/A20% w/w200 gN/AMetal Scavenger

Step-by-Step Experimental Protocol (1-kg Scale)

Workflow A 1. Reagent Charging & Degassing (N2 Sparging, <2 ppm O2) B 2. Cross-Coupling Reaction (80°C, Dioxane/H2O, 6-8 h) A->B C 3. Phase Separation (Aqueous cut at 50°C) B->C D 4. Palladium Scavenging (Silica-Thiol, 2 h) C->D E 5. Anti-Solvent Crystallization (EtOH/H2O cooling) D->E F 6. Filtration & Vacuum Drying (API Intermediate Release) E->F

Step-by-step downstream processing and synthesis workflow for 1-kg scale production.

Phase 1: Preparation & Degassing
  • Charge a 20 L jacketed glass reactor with 10.0 L of 1,4-Dioxane and 2.5 L of Deionized Water.

  • Sparge the solvent mixture with high-purity Nitrogen (N₂) for 30 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, stalling the reaction and promoting boronic acid homocoupling.

  • Add 1.00 kg of 2-chloropyrimidine-5-carbonitrile, 1.31 kg of (4-chloro-3-fluorophenyl)boronic acid, and 1.98 kg of K₂CO₃ under continuous N₂ flow.

  • Initiate stirring at 250 RPM. Add 52.4 g of Pd(dppf)Cl₂. The solution will initially appear orange-red.

Phase 2: Reaction Execution & Self-Validation
  • Ramp the internal reactor temperature to 80°C over 45 minutes.

  • Monitor : Maintain the temperature at 80–85°C. The mixture will transition to a dark brown/black homogeneous solution (indicating active Pd(0) cycling).

  • IPC (In-Process Control) Checkpoint : After 6 hours, withdraw a 1 mL aliquot. Dilute with acetonitrile and analyze via HPLC (254 nm).

    • Self-Validation: The reaction is deemed complete when the AUC (Area Under Curve) of 2-chloropyrimidine-5-carbonitrile is < 1.0%. If > 1.0%, continue heating for 2 hours and re-test. Do not add extra catalyst unless conversion has completely stalled, as this heavily complicates downstream scavenging.

Phase 3: Work-up and Palladium Scavenging
  • Cool the reactor to 50°C. Add 5.0 L of Ethyl Acetate (EtOAc) and 5.0 L of Water to facilitate phase separation.

  • Settle & Separate : Allow 30 minutes for phase separation. Discard the lower aqueous layer (contains inorganic salts and boronic acid byproducts).

  • Wash the upper organic layer with 5.0 L of a 10% brine solution.

  • Pd Scavenging : To the organic layer, add 200 g of Silica-Thiol (functionalized silica gel). Stir at 40°C for 2 hours.

    • Causality: Thiol groups have a high affinity for heavy metals. This step is mandatory to reduce residual Palladium to acceptable API intermediate limits (< 10 ppm) prior to crystallization.

  • Filter the mixture through a pad of Celite to remove the Silica-Thiol and precipitated Pd-black. Rinse the cake with 2.0 L of EtOAc.

Phase 4: Crystallization and Isolation
  • Concentrate the filtrate under reduced pressure (40°C, 150 mbar) to a residual volume of approximately 3.0 L.

  • Solvent Swap : Add 5.0 L of Absolute Ethanol and concentrate again to 3.0 L to remove residual EtOAc and Dioxane.

  • Crystallize : Heat the ethanolic suspension to 75°C until complete dissolution. Slowly add 1.0 L of Water (anti-solvent) dropwise over 1 hour.

  • Cool the reactor linearly to 5°C over 4 hours.

    • Self-Validation: A thick, off-white to pale yellow crystalline slurry should form. If the slurry is dark brown, Pd scavenging was incomplete; the batch must be redissolved and re-treated with Silica-Thiol.

  • Filter the product via a Nutsche filter. Wash the filter cake with cold Ethanol/Water (1:1, 2.0 L).

  • Dry the solid in a vacuum oven at 50°C for 24 hours until constant weight is achieved.

Analytical Release Specifications

  • Appearance : Off-white to pale yellow crystalline powder.

  • Purity (HPLC) : ≥ 98.5% (a/a).

  • Identity (1H NMR, DMSO-d6) : Conforms to structure. Key diagnostic peaks: Singlet at ~9.3 ppm (pyrimidine protons, 2H), multiplet at ~7.8–8.1 ppm (phenyl protons).

  • Residual Palladium (ICP-MS) : ≤ 10 ppm.

References

  • Title: Characterization of 2,4-Dianilinopyrimidines Against Five P.
  • Title: Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2)
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center for the synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (CAS: 1027656-45-6). This compound is typically synthesized via a Suzuki-Miyaura cross-coupling between 2-chloropyrimidine-5-carbonitrile and (4-chloro-3-fluorophenyl)boronic acid.

Due to the highly electron-deficient nature of both coupling partners, researchers frequently encounter stalled reactions, poor yields, and complex byproduct profiles. This guide provides a diagnostic dashboard, mechanistic troubleshooting FAQs, and a self-validating experimental protocol designed to maximize your synthetic yield.

Diagnostic Dashboard: Mechanistic Pathways & Failure Modes

To troubleshoot effectively, we must first map the causality of the reaction failures. The diagram below illustrates the standard catalytic cycle alongside the three primary parasitic pathways that destroy yield: Protodeboronation , SNAr Hydrolysis , and Catalyst Poisoning .

SuzukiCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)(Pyrimidine)(Cl)(L)n Pd0->OxAdd + 2-Chloropyrimidine-5-carbonitrile TransMet Transmetalation Pd(II)(Pyrimidine)(Aryl)(L)n OxAdd->TransMet + (4-Cl-3-F-Ph)B(OH)2 + Base Side2 SNAr Hydrolysis (2-Hydroxypyrimidine) OxAdd->Side2 + H2O/OH- Side3 Catalyst Poisoning (Pd-N Coordination) OxAdd->Side3 Excess Pyrimidine RedElim Reductive Elimination Product Formation TransMet->RedElim Side1 Protodeboronation (1-Chloro-2-fluorobenzene) TransMet->Side1 + H2O/Base RedElim->Pd0 Regenerate Pd(0) Product 2-(4-Chloro-3-fluorophenyl) pyrimidine-5-carbonitrile RedElim->Product

Figure 1: Suzuki-Miyaura failure modes: Protodeboronation, SNAr, and Pd-poisoning.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows complete consumption of the boronic acid, but the product yield is under 20%. Where is my starting material going? A: You are likely experiencing protodeboronation . The (4-chloro-3-fluorophenyl)boronic acid contains two electron-withdrawing halogens. These halogens increase the Lewis acidity of the boron atom, making it highly susceptible to base-catalyzed cleavage of the C-B bond, especially in aqueous media or at high temperatures [1]. This parasitic reaction yields 1-chloro-2-fluorobenzene (which is highly volatile and often missed on UV/LC-MS) and boric acid.

  • The Fix: Switch from aqueous bases (like Na₂CO₃ in water) to anhydrous, finely milled K₃PO₄ in a dry solvent like 1,4-Dioxane. If the free boronic acid still degrades, convert it to a pinacol ester (Bpin) or a potassium trifluoroborate salt, which act as slow-release reservoirs of the active transmetalating species, favoring cross-coupling over degradation [2].

Q2: I am detecting a major byproduct with an m/z of 121[M-H]⁻. What is this, and how do I prevent it? A: The mass of 121 corresponds to 2-hydroxypyrimidine-5-carbonitrile . The carbonitrile group at the C5 position strongly withdraws electron density from the pyrimidine ring, making the C2-chloride exceptionally electrophilic[3]. If your reaction contains water and a strong base, or if you are using nucleophilic solvents like ethanol or n-butanol, hydroxide or alkoxide ions will rapidly displace the chloride via Nucleophilic Aromatic Substitution (SNAr) before the palladium can undergo oxidative addition [4].

  • The Fix: Strictly avoid protic or nucleophilic solvents. Utilize anhydrous 1,4-Dioxane or Toluene. Ensure your base is completely dry.

Q3: The reaction stalls at 40-50% conversion despite having excess boronic acid and no signs of hydrolysis. Is the palladium catalyst deactivating? A: Yes. Pyrimidine nitrogens are strong σ-donors. In the presence of standard catalysts like Pd(PPh₃)₄, multiple pyrimidine molecules can displace the phosphine ligands and coordinate tightly to the Pd(II) intermediate, forming stable, inactive off-cycle complexes (catalyst poisoning).

  • The Fix: Use a catalyst with a bulky, bidentate ligand with a large bite angle, such as Pd(dppf)Cl₂ , or a bulky monophosphine like XPhos . These ligands sterically block multi-nitrogen coordination and accelerate the reductive elimination step, pushing the catalyst back into the active cycle.

Quantitative Data: Condition Optimization

The table below summarizes how specific variables dictate the success or failure of this cross-coupling, demonstrating the causality of our optimized protocol.

Solvent SystemBaseCatalyst (mol%)Additive / ConditionYield (%)Major Byproduct / Failure Mode
Toluene / H₂O (4:1)Na₂CO₃ (aq)Pd(PPh₃)₄ (5%)Reflux, 12h15%2-Hydroxypyrimidine (SNAr)
DMF / H₂O (4:1)K₂CO₃ (aq)Pd(dppf)Cl₂ (5%)80 °C, 12h28%1-Chloro-2-fluorobenzene (Protodeboronation)
1,4-Dioxane (Dry)K₃PO₄ (Dry)Pd(PPh₃)₄ (5%)90 °C, 16h45%Stalled at 50% (Catalyst Poisoning)
1,4-Dioxane (Dry) K₃PO₄ (Dry) Pd(dppf)Cl₂ (5%) 80 °C, 6h, strictly anhydrous 88% None (Clean Conversion)

Validated Experimental Protocol

This protocol is engineered as a self-validating system . By monitoring specific mass-to-charge (m/z) ratios at the In-Process Control (IPC) step, you can verify the mechanistic integrity of the reaction in real-time.

Reagents & Materials
  • Electrophile: 2-Chloropyrimidine-5-carbonitrile (1.0 equiv, 10.0 mmol)

  • Nucleophile: (4-Chloro-3-fluorophenyl)boronic acid (1.2 equiv, 12.0 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol)

  • Base: Anhydrous K₃PO₄ (2.0 equiv, 20.0 mmol) - Must be finely milled and oven-dried.

  • Solvent: Anhydrous 1,4-Dioxane (50 mL)

Step-by-Step Methodology
  • System Preparation (Critical for preventing SNAr): Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Nitrogen (N₂). Repeat three times.

  • Reagent Charging: Under a positive flow of N₂, charge the flask with 2-chloropyrimidine-5-carbonitrile, (4-chloro-3-fluorophenyl)boronic acid, and anhydrous K₃PO₄. Add 50 mL of anhydrous 1,4-Dioxane.

  • Degassing: Sparge the suspension with N₂ for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands of the catalyst, permanently deactivating it.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂·CH₂Cl₂ in one portion. Seal the flask and heat the mixture to 80 °C with vigorous stirring.

  • In-Process Control (IPC) & Self-Validation (at 2 hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check 1: Look for the product mass at m/z 234[M+H]⁺ .

    • Validation Check 2: Scan for m/z 121[M-H]⁻ . If present, moisture has breached the system, causing SNAr hydrolysis.

    • Validation Check 3: If the boronic acid is consumed but product formation is low, analyze via GC-MS. A peak for 1-chloro-2-fluorobenzene confirms protodeboronation, indicating the base was not sufficiently dry.

  • Workup: Once IPC confirms complete consumption of the pyrimidine (typically 4-6 hours), cool to room temperature. Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Wash the pad with EtOAc (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, gradient 90:10 to 70:30) to afford 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile as a solid.

References

  • Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids Source: RSC Advances (RSC Publishing) URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (PMC / NIH) URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: Pharmaceuticals (Semantic Scholar) URL:[Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Optimization

Overcoming poor solubility of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile in aqueous media

Welcome to the technical support resource for 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues to ensure the success of your experiments.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial questions and provides a necessary starting point for any solubility enhancement work.

FAQ 1: I've observed that 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile is poorly soluble in my aqueous buffer. What are the underlying reasons?

Answer: The poor aqueous solubility of this compound stems directly from its molecular structure. Several key features contribute to this characteristic:

  • Aromatic & Halogen-Rich Structure: The molecule is dominated by a substituted phenyl ring and a pyrimidine ring. These aromatic systems are inherently hydrophobic ("water-fearing"). The presence of chlorine and fluorine atoms further increases the molecule's lipophilicity.

  • Molecular Planarity & Symmetry: The relatively planar structure of the molecule allows for efficient packing into a stable crystal lattice.[1] The energy required to break this stable crystal structure and allow individual molecules to be solvated by water is substantial.[1]

  • Limited Hydrogen Bonding Capability: While the pyrimidine nitrogens can act as hydrogen bond acceptors, the molecule lacks strong hydrogen bond donor groups (like -OH or -NH2). This limits its ability to form favorable interactions with water molecules, which is a key driver of aqueous solubility.

Based on its structure (Molecular Formula: C11H5ClFN3), the compound has a calculated XLogP3-AA of approximately 3.2, indicating significant hydrophobicity.[2]

FAQ 2: What are the critical first experiments I should run before attempting any complex solubilization techniques?

Answer: Before investing time in advanced methods, it is crucial to establish a baseline understanding of your compound's physicochemical properties. These initial experiments will guide your entire formulation strategy.

  • Determine Baseline Aqueous Solubility: This is the most critical first step. It provides a quantitative measure of the problem and a benchmark against which to evaluate the success of any enhancement technique. A standard shake-flask method is recommended.

  • Determine the pKa: The pyrimidine ring contains nitrogen atoms, which are likely to be weakly basic. Identifying the pKa will tell you if the compound's charge state—and therefore its solubility—can be manipulated by adjusting the pH.[3] This is the most important decision point for your formulation strategy.

Part 2: A Strategic Workflow for Solubility Enhancement

Working with a poorly soluble compound requires a systematic approach. The following workflow, presented as a decision tree, will guide you from the simplest and most common techniques to more advanced strategies.

Solubility_Workflow start Start: Poor Aqueous Solubility Observed for 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile step1 Step 1: Foundational Analysis - Determine Baseline Aqueous Solubility - Determine Experimental pKa start->step1 decision1 Is the compound ionizable in a physiologically relevant pH range (1-8)? step1->decision1 ph_adjust Strategy A: pH Adjustment - Prepare buffers above/below pKa - Assess solubility and stability decision1->ph_adjust YES cosolvent Strategy B: Co-solvents - Screen DMSO, Ethanol, PEG 400, etc. - Optimize co-solvent percentage decision1->cosolvent NO ph_path YES ph_success Success? Solubility goal met & compound is stable? ph_adjust->ph_success ph_end END: Use pH-adjusted buffer system. Monitor for precipitation upon dilution. ph_success->ph_end YES ph_success->cosolvent NO non_ph_path NO or pH adjustment is insufficient/causes instability cosolvent_success Success? Solubility goal met & compatible with assay? cosolvent->cosolvent_success cosolvent_end END: Use minimal effective % of co-solvent. Validate assay tolerance. cosolvent_success->cosolvent_end YES advanced_methods Strategy C: Advanced Formulation - Cyclodextrins - Amorphous Solid Dispersions (ASDs) - Nanosuspensions cosolvent_success->advanced_methods NO advanced_path NO or co-solvents are not viable advanced_end END: Requires specialized formulation development. Consult formulation expert. advanced_methods->advanced_end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Part 3: Detailed Troubleshooting Guides (Q&A Format)

This section provides in-depth information on the strategies outlined in the workflow.

Strategy A: pH Adjustment
Question Answer & Scientific Rationale
How does pH adjustment increase solubility for this compound? If 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile has a basic pKa, lowering the pH of the aqueous medium will protonate the pyrimidine nitrogens. This imparts a positive charge on the molecule, allowing it to form much stronger ion-dipole interactions with water, thereby increasing its solubility. This is often the simplest and most effective method for ionizable compounds.[3]
What is the protocol for testing pH-dependent solubility? Objective: To determine the solubility of the compound across a range of pH values. Protocol: 1. Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. 2. Add an excess amount of solid compound to a fixed volume of each buffer in separate vials.[4] 3. Equilibrate the samples on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.[4] 4. After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid. 5. Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). 6. Crucially, measure the final pH of the saturated solution, as it may differ from the starting buffer pH. [4]
What are the potential pitfalls of this method? Chemical Instability: Extreme pH values can cause hydrolysis or degradation of the compound. Always assess the stability of your compound at the pH that provides the best solubility. Precipitation on Dilution: A solution prepared at an optimal pH may precipitate when diluted into a medium with a different pH (e.g., cell culture media at pH 7.4). This is a critical consideration for in vitro assays.
Strategy B: Co-solvents
Question Answer & Scientific Rationale
How do co-solvents work? Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the solute to dissolve.[6] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7][8]
How do I screen for an effective co-solvent? Objective: To find the co-solvent that provides the target concentration with the lowest possible percentage of organic solvent. Protocol: 1. Prepare 100% stock solutions of your compound in several different co-solvents (e.g., DMSO, Ethanol, PEG 400). 2. In separate vials, prepare a series of co-solvent/aqueous buffer mixtures (e.g., 1%, 2%, 5%, 10% v/v co-solvent in your primary aqueous buffer). 3. Add a small aliquot of the 100% organic stock solution to each mixture to achieve your target final concentration. 4. Vortex briefly and visually inspect for precipitation immediately and after a set period (e.g., 1-2 hours). The best system is the one that uses the lowest percentage of co-solvent while remaining clear.
What are the limitations of using co-solvents? Assay Interference: Organic solvents can affect biological assays by denaturing proteins or altering cell membrane integrity. It is essential to run a vehicle control (co-solvent without the compound) to assess its impact on your experimental system. Toxicity: For in vivo studies, the toxicity and tolerability of the co-solvent are major concerns.[9] Uncontrolled Precipitation: Rapid dilution of a co-solvent formulation in an aqueous environment can lead to "crashing out" or precipitation of the compound, often in an amorphous and poorly characterized form.[9]
Strategy C: Advanced Formulation Approaches

If simpler methods are insufficient, more advanced formulation strategies that alter the solid-state properties of the compound or create sophisticated carrier systems are necessary.

Technique Mechanism of Action When to Consider Pros Cons
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" where the hydrophobic compound is shielded from the aqueous environment, thereby increasing its apparent solubility.[12][13][14]When co-solvents are not tolerated by the experimental system or for in vivo applications. Especially useful for compounds that fit well within the cyclodextrin cavity.Can significantly increase solubility; well-established safety profile for certain derivatives (e.g., HPβCD, SBEβCD).[10][13]Can alter drug permeability; complexation is a reversible equilibrium; may not be effective for all molecular shapes.
Amorphous Solid Dispersions (ASDs) This technique involves dispersing the drug in an amorphous (non-crystalline) state within a solid matrix, typically a polymer.[15] The amorphous form does not have a stable crystal lattice, which eliminates the high energy barrier for dissolution, leading to enhanced solubility and faster dissolution rates.[16][17][18]For oral drug delivery development where significant bioavailability enhancement is required. This is a common strategy for BCS Class II compounds.[15]Can achieve very high apparent solubility (supersaturation); established manufacturing techniques like spray drying and hot-melt extrusion are available.[16][19]Amorphous forms are thermodynamically unstable and can recrystallize over time, requiring careful selection of stabilizing polymers.[18] Requires significant formulation development and characterization (XRPD, DSC).[20]
Nanosuspensions This involves reducing the particle size of the crystalline drug down to the sub-micron (nanometer) range.[21][22] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a much faster dissolution rate.[23]For both oral and parenteral (injectable) delivery. Useful when preserving the crystalline form is desirable for stability reasons.Increases dissolution velocity and saturation solubility.[24] Applicable to a wide range of poorly soluble drugs and can be used for high drug loading.[21][25]Can be prone to physical instability (particle aggregation); requires specialized equipment like high-pressure homogenizers or media mills for production.[24][25]

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Ganta, S., & Amiji, M. (2008). Nanosuspension: An approach to enhance solubility of drugs. Journal of Controlled Release, 132(3), e33-e35. Available from: [Link]

  • Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1639-1659. Available from: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143. Available from: [Link]

  • Swarbick, J. (Ed.). (2007). Formulation Tactics for the Delivery of Poorly Soluble Drugs. In Encyclopedia of Pharmaceutical Technology (3rd ed.). Informa Healthcare.
  • Nikam, G., et al. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(8), 195-204. Available from: [Link]

  • Quay, S. C. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024, November 12). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. Available from: [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. Molecules, 25(21), 4936. Available from: [Link]

  • Drug Development & Delivery. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions. Available from: [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1431. Available from: [Link]

  • European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients. Available from: [Link]

  • Jiménez, S. (2025). Nanosuspensions: Enhancing Drug Solubility and Bioavailability. Research & Reviews: Journal of Pharmaceutics and Nanotechnology, 13(2). Available from: [Link]

  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Available from: [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Ovid. (n.d.). Nanosuspension. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Available from: [Link]

  • Royal Society of Chemistry. (2013). CHAPTER 5: Cyclodextrins for Pharmaceutical and Biomedical Applications. Available from: [Link]

  • Pharma Times. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • Davis, M. E., & Brewster, M. E. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Pharmaceutical research, 33(2), 279-295. Available from: [Link]

  • Preprints.org. (2024, February 29). The Use of Cyclodextrins in Pharmaceutical Formulations. Available from: [Link]

  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. Available from: [Link]

  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. ISRN Pharmaceutics, 2012, 195402. Available from: [Link]

  • Shargel, L., & Yu, A. B. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 101(9), 3031-3047. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available from: [Link]

  • Al-Kassas, R., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1593. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available from: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. Available from: [Link]

  • Miller, J. M., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(3), 653-663. Available from: [Link]

  • In: Methods in Molecular Biology, vol 794. Humana Press. (n.d.). Small Molecule Formulation Screening Strategies in Drug Discovery. Available from: [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Available from: [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Available from: [Link]

  • Brouwers, J., et al. (2016). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. Journal of Pharmaceutical Sciences, 105(9), 2673-2684. Available from: [Link]

  • ResearchGate. (2026, February 9). An approach for pH-independent release of poorly soluble ionizable drugs using hot melt extrusion. Available from: [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Available from: [Link]

  • PubChem. (n.d.). 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • NextSDS. (n.d.). 2-(4-Fluoro-phenyl)-pyrimidine-5-carbonitrile — Chemical Substance Information. Available from: [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]

  • Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]

  • PubChem. (n.d.). 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. Available from: [Link]

Sources

Troubleshooting

Troubleshooting side reactions in 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile synthesis

Technical Support Center: Synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile Welcome to the dedicated technical support guide for the synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

Welcome to the dedicated technical support guide for the synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to move beyond simple procedural outlines and provide a deeper mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this molecule, a valuable scaffold in medicinal chemistry, is most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is structured to address the critical aspects of this transformation, from the ideal protocol to in-depth troubleshooting of unexpected results.

Section 1: Recommended Synthetic Protocol via Suzuki-Miyaura Coupling

The foundational approach involves the coupling of a pyrimidine electrophile with a phenylboronic acid nucleophile. The protocol below represents a robust starting point for this synthesis.

Overall Reaction Scheme

Caption: Suzuki-Miyaura coupling for target synthesis.

Detailed Experimental Protocol
  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyrimidine-5-carbonitrile (1.0 eq), (4-chloro-3-fluorophenyl)boronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the limiting reagent (2-chloropyrimidine-5-carbonitrile) is observed.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, and LC-MS analysis shows primarily unreacted 2-chloropyrimidine-5-carbonitrile. What are the likely causes?

Answer: This is a classic symptom of a stalled or inefficient catalytic cycle. The root cause often lies with the quality of the boronic acid or the activity of the palladium catalyst.

Potential Cause 1: Poor Boronic Acid Quality Commercially available boronic acids often contain varying amounts of their corresponding cyclic anhydride trimers, known as boroxines.[1] These boroxines are significantly less reactive in the transmetalation step of the Suzuki coupling, leading to poor conversion.

  • Recommended Action:

    • Analysis: Check the purity of your (4-chloro-3-fluorophenyl)boronic acid by ¹H NMR in dry DMSO-d₆. The presence of broad peaks and a deviation from the expected integration suggests boroxine formation or hydration.

    • Purification/Reactivation: Recrystallize the boronic acid from hot water.[1] This process breaks down the boroxine trimer back into the active monomeric boronic acid. Ensure the recrystallized material is thoroughly dried under vacuum before use.

Potential Cause 2: Catalyst Inactivation The active Pd(0) species is susceptible to oxidation, and the choice of ligand is critical, especially with nitrogen-containing heterocycles like pyrimidines which can act as catalyst poisons.[2]

  • Recommended Action:

    • Use a Pre-catalyst: Employ a robust, air-stable Pd(II) pre-catalyst like Pd(dppf)Cl₂ or a palladacycle, which reliably forms the active Pd(0) species in situ.

    • Degas Thoroughly: Ensure all solvents are rigorously degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.

    • Optimize Ligand/Base/Solvent: If the standard conditions fail, consider a systematic re-optimization. A table of alternative conditions is provided below.

Catalyst / Pre-catalyst Ligand (if needed) Base Solvent System Typical Temp. Notes
Pd(dppf)Cl₂NoneK₂CO₃, Cs₂CO₃Dioxane/H₂O90 °CGood general-purpose system.
Pd₂(dba)₃SPhos or XPhosK₃PO₄Toluene or Dioxane100 °CBuchwald ligands can be effective for challenging substrates.
Pd(PPh₃)₄NoneNa₂CO₃DME/H₂O85 °CClassic catalyst; can be sensitive to air.
Troubleshooting Workflow for Low Conversion

G Start Low Yield & Unreacted Starting Material Check_Boronic Assess Boronic Acid Quality (¹H NMR in DMSO-d₆) Start->Check_Boronic Is_Pure Is it >95% pure monomer? Check_Boronic->Is_Pure Recrystallize Recrystallize Boronic Acid from H₂O, dry thoroughly Is_Pure->Recrystallize No Check_Conditions Re-evaluate Reaction Conditions Is_Pure->Check_Conditions Yes Rerun Re-run Reaction Recrystallize->Rerun Degas Ensure Rigorous Degassing of Solvents Check_Conditions->Degas Change_Catalyst Switch Catalyst System (e.g., use Buchwald pre-catalyst) Degas->Change_Catalyst Change_Catalyst->Rerun

Caption: Workflow for addressing low reaction yields.

Q2: I'm observing a significant side product with a mass corresponding to a homocoupled boronic acid dimer. How can I prevent this?

Answer: The formation of 2,2'-difluoro-4,4'-dichloro-1,1'-biphenyl is a classic Suzuki side reaction. It arises from a competitive pathway where two molecules of the organoboron species couple with each other, often promoted by oxygen or when the desired transmetalation step is slow.

Mechanistic Insight: The key is to favor the productive catalytic cycle over the homocoupling side reaction. The rate-limiting step is often the transmetalation of the aryl group from boron to palladium. If this step is sluggish, the palladium center can catalyze the unwanted homocoupling.

G Suzuki Catalytic Cycle vs. Homocoupling Side Reaction Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X Homocoupling Homocoupling (Side Reaction) Pd0->Homocoupling Catalyzed by Pd(0) or O₂ Complex1 L₂Pd(II)(Ar¹)(X) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Ar²B(OH)₂ Base Complex2 L₂Pd(II)(Ar¹)(Ar²) Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Desired Product) RedElim->Product Boronic Ar²B(OH)₂ Boronic->Homocoupling Dimer Ar²-Ar² (Dimer Impurity) Homocoupling->Dimer

Caption: The desired catalytic cycle vs. the side reaction.

  • Recommended Actions:

    • Control Stoichiometry: Use a smaller excess of the boronic acid. An excess of 1.1 to 1.2 equivalents is often sufficient. A large excess can favor homocoupling.

    • Change the Base: A weaker base (e.g., Na₂CO₃) or a non-hydroxide base (e.g., K₃PO₄, KF) can sometimes suppress homocoupling by modulating the rate of transmetalation.

    • Lower Temperature: Running the reaction at a slightly lower temperature (e.g., 70-80 °C) for a longer time can sometimes favor the desired pathway.

    • Ensure Anaerobic Conditions: While some Suzuki reactions are tolerant of air, homocoupling is often exacerbated by oxygen. Maintain a strict inert atmosphere throughout the reaction.

Q3: My mass spec shows an impurity where the starting 2-chloropyrimidine-5-carbonitrile has been reduced to pyrimidine-5-carbonitrile (hydrodehalogenation). What causes this?

Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings.[2][3] It involves the replacement of the chlorine atom with a hydrogen atom.

Potential Causes:

  • β-Hydride Elimination: If the palladium-amido intermediate (in the case of Buchwald-Hartwig amination) or a similar intermediate has a beta-hydrogen, it can be eliminated. While less direct in Suzuki coupling, related reductive elimination pathways can occur.[2]

  • Presence of a Hydrogen Source: Trace water, alcohols (if used as a solvent), or even certain bases can act as hydride sources in the catalytic cycle, leading to the reductive cleavage of the C-Cl bond.

  • Recommended Actions:

    • Use Anhydrous Solvents: If hydrodehalogenation is a persistent issue, switch to a strictly anhydrous solvent system, such as dry toluene or dioxane, and use a non-aqueous base like potassium phosphate (K₃PO₄).

    • Ligand Choice: Chelating bidentate phosphine ligands, such as dppf, are known to suppress side reactions like β-hydride elimination and can also inhibit hydrodehalogenation by stabilizing the palladium center.[2] If you are using a monodentate ligand like PPh₃, switching to Pd(dppf)Cl₂ is a logical step.

    • Base Selection: Use a sterically hindered or non-nucleophilic base to minimize side reactions.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the critical quality attributes for the (4-chloro-3-fluorophenyl)boronic acid starting material? The two most critical attributes are purity and the absence of boroxine. Ideally, the boronic acid should be a free-flowing crystalline solid with >97% purity by NMR and contain less than 5% boroxine.[1]

FAQ 2: Which analytical techniques are best for in-process control? For real-time monitoring, a combination of TLC and LC-MS is ideal. TLC provides a quick qualitative assessment of starting material consumption. LC-MS is invaluable for confirming the mass of the desired product and definitively identifying the masses of any side products, which is the first step in effective troubleshooting.

FAQ 3: My final product is contaminated with residual palladium. How can I remove it? Residual palladium is a common issue. After the primary chromatographic purification, you can implement a scavenger step. Stirring the product solution in a solvent like ethyl acetate or DCM with a palladium scavenger (e.g., a silica-bound thiol or QuadraSil® MP) for a few hours, followed by filtration, can effectively reduce palladium levels to ppm concentrations.

References

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Available at: [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis of 2-Cyanopyrimidines - MDPI. Available at: [Link]

  • 2-chloropyrimidine - Organic Syntheses Procedure. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction | Request PDF. Available at: [Link]

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Available at: [Link]

  • (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate - Organic Syntheses Procedure. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization Optimization for 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

Welcome to the Crystallization Process Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of halogenated biaryl carbonitriles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Crystallization Process Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of halogenated biaryl carbonitriles. The compound 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile presents a unique crystallization challenge: it combines a highly polar, hydrogen-bond-accepting core (pyrimidine and nitrile) with a bulky, lipophilic, and halogen-bonding periphery (4-chloro-3-fluorophenyl).

This structural dichotomy often leads to complex phase behaviors, such as oiling out (liquid-liquid phase separation) or the formation of metastable polymorphs. This guide is designed to troubleshoot these specific issues using thermodynamically grounded, self-validating protocols.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why does my compound "oil out" instead of forming crystals when cooling in ethanol?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal liquid-liquid curve before it can undergo solid nucleation. In pure protic solvents like ethanol, the solvent forms strong hydrogen bonds with your nitrile group at high temperatures[1]. However, upon rapid cooling, the lipophilic 4-chloro-3-fluorophenyl ring violently rejects the polar protic network. Because homogeneous nucleation of the crystal lattice requires high activation energy, the molecules instead aggregate into a disordered, solute-rich liquid phase (an oil).

The Solution: You must shift the thermodynamic pathway to stay within the solid-liquid metastable zone. This is achieved by switching from a pure protic solvent to a binary solvent system (e.g., Ethyl Acetate / n-Heptane) and employing a strict seeding strategy before the LLPS temperature is reached.

Q2: How do I select the optimal solvent system to maximize both yield and purity?

The Causality: According to 2, solvent selection must balance thermodynamic solubility with downstream isolation efficiency[2]. Ethyl acetate (EtOAc) provides excellent dipole-dipole solvation for the pyrimidine-5-carbonitrile core without the rigid hydrogen-bonding network of alcohols. Adding n-Heptane as an antisolvent gently desolvates the lipophilic phenyl ring, forcing the molecules to align into a thermodynamically stable crystal lattice.

Quantitative Solvent Screening Data: The following table summarizes the thermodynamic performance of various solvent systems for this specific intermediate.

Solvent SystemSol. at 5°C (mg/mL)Sol. at 70°C (mg/mL)Yield (%)Purity (%)Process Observation
Ethanol (100%) 15.2120.574.898.1Prone to LLPS (oiling out) upon rapid cooling.
Isopropanol (100%) 8.485.081.599.0Slow nucleation kinetics; wide metastable zone.
Toluene (100%) 25.0>200.058.397.5High solubility leads to unacceptable yield loss.
EtOAc / Heptane (1:2) 4.8150.092.199.8Excellent crystal habit; high yield; no LLPS.
Q3: I am observing inconsistent crystal habits (needles vs. blocks). How do I control polymorphism?

The Causality: Pyrimidine-5-carbonitriles are notorious for polymorphism because the nitrile group can form anti-parallel dipole dimers, while the halogens can engage in competing halogen bonds[3][4]. Fast precipitation favors kinetically stable needle-like polymorphs, which trap mother liquor and impurities. A controlled desupersaturation utilizing Ostwald ripening (temperature cycling) provides the activation energy necessary for the kinetic needles to dissolve and recrystallize into the thermodynamically stable block-like habit.

⚙️ Self-Validating Protocol: Antisolvent Crystallization

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is met.

Objective: Isolate >99.5% pure 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile using an EtOAc/Heptane binary system.

  • Step 1: Primary Dissolution. Suspend 10.0 g of the crude API intermediate in 66 mL of Ethyl Acetate (EtOAc). Heat the reactor to 70°C under continuous agitation (300 rpm).

    • Validation Checkpoint 1: The solution must become completely transparent. If particulates remain, add EtOAc in 2 mL increments until clear. This validates that you are operating above the thermodynamic solubility limit.

  • Step 2: Polish Filtration. Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into the main crystallizer vessel.

    • Validation Checkpoint 2: The filtrate must be optically clear, confirming the removal of insoluble catalyst traces or dust that could trigger premature, uncontrolled heterogeneous nucleation.

  • Step 3: Controlled Cooling & Seeding. Cool the solution linearly to 55°C at a rate of 0.5°C/min. Introduce 0.1 g (1 wt%) of pure, milled crystalline seed of the desired polymorph.

    • Validation Checkpoint 3: The seed crystals must remain suspended and visible. If they dissolve, your system is undersaturated; cool by an additional 2°C and re-seed. This step guarantees you are safely within the Metastable Zone Width (MSZW).

  • Step 4: Antisolvent Addition. Dose 132 mL of n-Heptane at a constant rate of 1.1 mL/min using a programmable syringe pump, strictly maintaining the reactor temperature at 55°C.

    • Validation Checkpoint 4: A gradual onset of turbidity should occur, transitioning to a smooth white slurry. Inspect the reactor walls: there must be zero visible oil droplets. This confirms LLPS has been successfully bypassed.

  • Step 5: Final Cooling & Aging. Cool the slurry to 5°C at 0.25°C/min. Hold the suspension at 5°C for 2 hours to allow for Ostwald ripening.

    • Validation Checkpoint 5: Pull a 1 mL sample of the mother liquor and filter it. HPLC assay of the liquid must indicate < 5 mg/mL of solute remaining, validating that maximum thermodynamic yield has been achieved.

  • Step 6: Isolation. Filter the slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v). Dry under vacuum at 40°C for 12 hours.

📊 Process Visualization

The following diagram maps the critical decision gates in our digital solvent optimization workflow[5], highlighting the feedback loop required if purity standards are not met.

G Start Crude 2-(4-Chloro-3-fluorophenyl) pyrimidine-5-carbonitrile Screening Solvent Screening (Thermodynamic Solubility) Start->Screening MSZW Determine MSZW (Kinetics & Oiling Out Check) Screening->MSZW Seeding Calculate Seeding Point (Avoid LLPS) MSZW->Seeding Cryst Controlled Cooling & Antisolvent Addition Seeding->Cryst Isol Filtration & Wash (Yield/Purity Check) Cryst->Isol Isol->Screening Purity < 99% End Pure Crystalline API Intermediate Isol->End

Figure 1: Digital workflow for optimizing recrystallization of pyrimidine-5-carbonitrile.

📚 References

  • Recrystallization Guide: Process, Procedure, Solvents , Mettler Toledo AutoChem Applications, 1

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling , Organic Process Research & Development, 2

  • Toward a More Holistic Framework for Solvent Selection , Organic Process Research & Development, 5

  • Synthesis and Antimicrobial Activities of New Indolyl-Pyrimidine Derivatives , Journal of Applied Pharmaceutical Science, 4

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-(4-Chloro-3-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile . This critical transformation relies on the Suzuki-Miyaura cross-coupling of 2-chloropyrimidine-5-carbonitrile with (4-chloro-3-fluorophenyl)boronic acid.

Below, you will find mechanistic insights, a troubleshooting Q&A, structured performance data, and a self-validating experimental protocol to ensure reproducible, high-yield results in your laboratory.

Part 1: Mechanistic Insights & Catalyst Selection (FAQs)

Q: Why is catalyst selection critical for 2-chloropyrimidine substrates compared to standard aryl chlorides? A: The electron-deficient nature of the pyrimidine ring, especially when substituted with a highly electron-withdrawing 5-carbonitrile group, makes the C2 position highly reactive toward oxidative addition 1. However, the pyrimidine nitrogens can strongly coordinate to the palladium center, leading to catalyst poisoning and off-cycle resting states 2. Selecting a catalyst with bulky, electron-rich ligands (e.g., dialkylbiarylphosphines) or using robust precatalysts like Pd(PPh3)4 prevents the formation of inactive Pd-bis(pyrimidine) complexes and facilitates both oxidative addition and reductive elimination 3.

Q: How do we prevent competitive coupling at the C-Cl bond of the (4-chloro-3-fluorophenyl)boronic acid? A: Site-selectivity is governed by the relative bond dissociation energies and the electronic activation of the respective C-Cl bonds. The C2-Cl bond on the pyrimidine is highly activated by the adjacent nitrogen atoms and the para-carbonitrile group. In contrast, the C-Cl bond on the phenyl ring is relatively electron-rich and unactivated. By strictly controlling the temperature (70–80 °C) and using a catalyst like Pd(PPh3)4, the oxidative addition is kinetically selective for the pyrimidine C-Cl bond, leaving the aryl chloride intact 4.

Q: What is the mechanistic role of water in the 1,4-Dioxane/H2O solvent system? A: Water is fundamentally essential for the transmetalation step. It facilitates the conversion of the boronic acid into a more nucleophilic, tetrahedral boronate complex (via hydroxide coordination), which readily transfers the aryl group to the Pd(II) intermediate. Attempting this reaction under strictly anhydrous conditions often leads to stalled catalytic cycles and protodeboronation side reactions 3.

Part 2: Logical Workflow for Catalyst Selection

G A Substrate: 2-Cl-pyrimidine-5-CN B Catalyst Screening (Pd Precatalyst + Ligand) A->B C1 Phosphine-Free (e.g., Pd(OAc)2) B->C1 C2 Bulky Monodentate (e.g., XPhos) B->C2 C3 Standard Phosphine (e.g., Pd(PPh3)4) B->C3 R1 High Poisoning (N-Coordination) C1->R1 R2 Optimal Transmetalation & High Yield C2->R2 R3 Moderate Yield (Requires 5-10 mol%) C3->R3 Opt Final Conditions: 1,4-Dioxane/H2O, K3PO4, 80°C R2->Opt R3->Opt

Workflow for catalyst selection in pyrimidine Suzuki-Miyaura cross-coupling.

Part 3: Troubleshooting Guide

Q: My reaction shows incomplete conversion and a black precipitate forms within 2 hours. What is happening? A: Cause: The formation of "palladium black" indicates catalyst degradation and aggregation. This is often due to poor ligand stabilization at elevated temperatures or an excessively slow transmetalation step that leaves the Pd(II) intermediate vulnerable to decomposition. Solution: Ensure a strict inert atmosphere (argon/nitrogen) during setup. If using Pd(PPh3)4, verify its purity (it should be bright yellow, not brown). Switching to a stronger, more soluble base like K3PO4 instead of Na2CO3 accelerates the transmetalation step, reducing the lifetime of unstable Pd(II) intermediates and preventing aggregation 4.

Q: I am observing high levels of homocoupled boronic acid (biaryl byproduct). How can I minimize this? A: Cause: Oxidative homocoupling of the (4-chloro-3-fluorophenyl)boronic acid occurs in the presence of trace oxygen, or when the transmetalation rate vastly exceeds the oxidative addition rate. Solution: Thoroughly degas the solvent mixture (e.g., via freeze-pump-thaw or prolonged argon sparging). Implementing a slow addition of the boronic acid or slightly reducing the base equivalents can also kinetically disfavor this side reaction 5.

Part 4: Quantitative Performance Data

The following table summarizes the performance of various catalytic systems for the cross-coupling of chloropyrimidines, synthesized from authoritative literature data 3, 4, 5.

Catalyst SystemSubstrate ClassBaseSolvent SystemTemp (°C)Yield (%)
Pd(PPh3)4 (5 mol%) ChloropyrimidinesK3PO41,4-Dioxane / H2O70–8071–85
Pd(PPh3)4 (5 mol%) HalopyrimidinesNa2CO3Toluene / EtOH / H2O11071–83
Pd(OAc)2 / XPhos (2 mol%) Heteroaryl HalidesK2CO3THF / H2O80>85
Pd(OAc)2 (Ligand-free) ChloropyrimidinesK2CO31,4-Dioxane / H2O100<30 (Decomp)

Part 5: Experimental Protocol: Optimized Suzuki-Miyaura Cross-Coupling

This self-validating methodology is designed to maximize the yield of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile while preventing catalyst poisoning and off-target coupling.

Step 1: Catalyst Pre-activation In a Schlenk flask under a strict inert argon atmosphere, dissolve 2-chloropyrimidine-5-carbonitrile (1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 5 mol%) in 6 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15–30 minutes. Causality: This initial incubation ensures complete precatalyst dissolution and allows the active Pd(0) species to coordinate with the highly reactive C2-Cl bond before the introduction of competing nucleophiles 3.

Step 2: Substrate & Base Addition Add (4-chloro-3-fluorophenyl)boronic acid (1.1 mmol) and anhydrous potassium phosphate (K3PO4) (2.0 mmol) to the mixture. Causality: A slight excess of the boronic acid compensates for any minor protodeboronation, while K3PO4 provides the optimal basicity to drive transmetalation without degrading the carbonitrile functional group 4.

Step 3: Biphasic Solvent Introduction Inject 1.5 mL of degassed distilled water into the flask. Causality: Water is strictly required to form the reactive "ate" complex [Ar-B(OH)3]⁻, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

Step 4: Thermal Activation & In-Process Monitoring Heat the reaction mixture to a gentle reflux at 70–80 °C for 18–22 hours. Self-Validation: Monitor the reaction via LC-MS or TLC (Hexane:Ethyl Acetate). The reaction is validated as complete when the 2-chloropyrimidine-5-carbonitrile peak is entirely consumed. Do not exceed 80 °C, as higher temperatures risk activating the unreactive C-Cl bond on the phenyl ring.

Step 5: Quenching & Extraction Cool the vessel to room temperature. Dilute the mixture with 20 mL of ethyl acetate and wash sequentially with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 6: Chromatographic Purification Purify the crude solid via silica gel column chromatography (eluting with a gradient of Hexane/Ethyl Acetate) to afford the pure 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile.

References

  • BenchChem. "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines."
  • MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Comptes Rendus de l'Académie des Sciences. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines."
  • ACS Publications. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction."
  • BenchChem. "A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines."

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile Purity: A Comparative Guide

Executive Summary The accurate purity determination of complex pharmaceutical intermediates is a foundational requirement in drug development. 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile is a highly conjugated,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity determination of complex pharmaceutical intermediates is a foundational requirement in drug development. 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile is a highly conjugated, halogenated heterocyclic compound frequently utilized as a critical building block in targeted therapeutics[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte presents a specific challenge: resolving the active pharmaceutical ingredient (API) from closely related des-halogenated impurities and positional isomers (e.g., the 3-chloro-4-fluoro isomer). This guide objectively compares the performance of traditional C18 stationary phases against specialized fluorinated columns, detailing the causality behind column selection. Furthermore, it provides a fully self-validating experimental protocol and comprehensive validation data in strict accordance with the updated[2].

The Analytical Challenge: Causality in Column Selection

When developing a purity assay for pyrimidine derivatives, analysts often default to standard Alkyl (C18) columns. However, standard C18 phases separate analytes primarily via dispersive (hydrophobic) interactions[3]. For 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, the critical impurity pairs—specifically the des-fluoro degradation product and the 3-chloro-4-fluoro positional isomer—possess nearly identical partition coefficients (LogP) to the main analyte. This results in severe co-elution on traditional C18 columns.

To achieve baseline resolution, we must exploit alternative retention mechanisms. As demonstrated in recent literature on[4], utilizing stationary phases with π−π and dipole-dipole interaction capabilities drastically improves selectivity.

Comparative Column Screening

We evaluated three distinct stationary phases under identical gradient conditions (0.1% TFA in Water / Acetonitrile) to objectively compare their resolving power.

Table 1: Column Performance Comparison for Pyrimidine Derivative Purity

Stationary PhasePrimary Retention Mechanism(s)Retention Time (min)Resolution ( Rs​ )*Tailing Factor ( Tf​ )Theoretical Plates ( N )Verdict
Traditional C18 (e.g., XBridge)Hydrophobic partitioning8.521.1 (Fails)1.458,500Insufficient selectivity for isomers.
Phenyl-Hexyl (e.g., Luna)Hydrophobic + π−π interactions10.151.8 (Marginal)1.2012,200Improved peak shape, but Rs​ is vulnerable to matrix effects.
Pentafluorophenyl (PFP) Hydrophobic + π−π
  • Dipole-Dipole + Steric
11.402.8 (Optimal) 1.05 15,800 Superior baseline resolution and peak symmetry.

*Resolution ( Rs​ ) calculated between the main API peak and the closest eluting positional isomer.

The Causality of PFP Superiority: The Pentafluorophenyl (PFP) column outperforms the alternatives because the highly polar C–F bonds on the stationary phase induce strong dipole-dipole interactions with the C–F and C–Cl bonds of the analyte. Additionally, the rigid, planar structure of the PFP ring provides enhanced shape selectivity, allowing it to discriminate between the subtle steric differences of positional isomers that a flexible C18 alkyl chain cannot recognize.

Optimized Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, the following protocol incorporates a mandatory System Suitability Test (SST) . The SST acts as a self-validating gateway; if the criteria are not met, the system automatically halts, preventing the generation of invalid data.

Chromatographic Conditions
  • Column: Kinetex PFP, 150 x 4.6 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water. (Causality: TFA suppresses the ionization of residual silanols on the silica support, eliminating secondary cation-exchange interactions that cause peak tailing).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C ± 1°C.

  • Detection: UV at 254 nm (Photodiode Array Detector for peak purity profiling).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
12.02080
15.02080
15.18020
20.08020 (Re-equilibration)
System Suitability Test (SST) Criteria

Before analyzing unknown samples, inject the SST Resolution Mix (containing the API and the 3-chloro-4-fluoro isomer at 0.1 mg/mL) in five replicates.

  • Resolution ( Rs​ ): Must be ≥2.0 between the API and the isomer.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the API peak.

  • Injection Precision: The %RSD of the API peak area across 5 replicates must be ≤1.0% .

Method Validation Strategy (ICH Q2(R2) Compliance)

Validation was executed following the rigorous standards set by the [2]. The workflow below illustrates the logical progression of the validation lifecycle.

HPLC_Workflow cluster_Validation ICH Q2(R2) Core Validation Parameters SST System Suitability Testing (SST) SamplePrep Sample Preparation & Spiking SST->SamplePrep Spec Specificity & Forced Degradation SamplePrep->Spec Lin Linearity & Range (25-150%) SamplePrep->Lin Acc Accuracy (Recovery Studies) SamplePrep->Acc Prec Precision (Repeatability) SamplePrep->Prec Data Data Analysis & Statistical Evaluation Spec->Data Lin->Data Acc->Data Prec->Data Report Final Validation Report Data->Report

Fig 1: ICH Q2(R2) compliant HPLC method validation workflow for pyrimidine derivatives.
Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities. The API was subjected to stress conditions (0.1 M HCl, 0.1 M NaOH, 3% H2​O2​ , heat at 105°C, and UV light). Peak purity analysis via PDA confirmed that the API peak was spectrally pure (Purity Angle < Purity Threshold) under all degradation conditions, proving the PFP method is stability-indicating.

Validation Summary Data

The quantitative validation data confirms the method's reliability across the operational range.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Linearity & Range R2≥0.999 (25% to 150% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.4% ± 0.6%Pass
Method Precision %RSD ≤2.0% (n=6 preparations)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 1.12%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.05 µg/mLPass

Conclusion

For the purity analysis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, traditional C18 columns lack the orthogonal retention mechanisms required to resolve critical isomeric impurities. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can leverage dipole-dipole and π−π interactions to achieve robust baseline resolution. When coupled with the self-validating SST protocols and ICH Q2(R2) validation frameworks outlined in this guide, laboratories can ensure the generation of highly accurate, reproducible, and regulatory-compliant data.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at:[Link]

  • Agilent Technologies. "How Do I Choose? A guide to HPLC column selection." Agilent Technical Literature. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

Sources

Comparative

Comparative Reactivity Guide: 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile vs. Non-Fluorinated Analogs

Executive Summary In modern drug discovery, the strategic installation of fluorine atoms is a cornerstone technique for modulating a molecule's physicochemical properties and reactivity. This guide provides an in-depth c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic installation of fluorine atoms is a cornerstone technique for modulating a molecule's physicochemical properties and reactivity. This guide provides an in-depth comparative analysis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (the fluorinated analog) against its non-fluorinated counterpart, 2-(4-Chlorophenyl)pyrimidine-5-carbonitrile .

While both building blocks feature a highly electron-deficient pyrimidine-5-carbonitrile core that activates the para-chlorine for substitution, the presence of the ortho-fluorine atom fundamentally alters the electronic landscape of the C-Cl bond. By understanding the causality behind these electronic shifts, researchers can intelligently select the appropriate analog and optimize their synthetic workflows for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Electronic & Structural Causality

To predict the behavior of these molecules, we must analyze the electronic interplay between the substituents:

  • The Pyrimidine-5-Carbonitrile Core: Acts as a powerful electron-withdrawing group (EWG). Because it is attached at the C1 position of the phenyl ring, it strongly activates the para position (C4, where the chlorine resides) for nucleophilic attack by stabilizing the resulting negative charge through extended resonance[1].

  • The Ortho-Fluorine Effect: Fluorine is the most electronegative element. Although it is a poor leaving group in the absence of specific activation, its profound inductive pull (-I effect) withdraws electron density from the adjacent carbon framework. In the fluorinated analog, this -I effect lowers the energy of the C-Cl σ* orbital (LUMO) and provides critical electrostatic stabilization to anionic transition states[2][3].

Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

SNAr proceeds via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex[4].

In the non-fluorinated analog, the negative charge is stabilized primarily by resonance delocalization into the pyrimidine core. However, in the fluorinated analog , the ortho-fluorine atom provides massive additional stabilization to the adjacent carbanion via its strong inductive (-I) effect[2][5]. This significantly lowers the activation energy barrier, resulting in a dramatically accelerated reaction rate compared to the non-fluorinated substrate.

SNAr_Mechanism SM Starting Material (C4-Cl, C3-F) TS Meisenheimer Complex (-I effect of F stabilizes carbanion at C3) SM->TS + Amine (Rate-determining) Prod S_NAr Product (Cl displaced) TS->Prod - Cl⁻ (Fast)

Figure 1: S_NAr mechanism illustrating the stabilization of the Meisenheimer complex by the ortho-fluorine.

Self-Validating Experimental Protocol: SNAr Kinetics

To objectively compare the reactivity, the following protocol utilizes an internal standard to self-validate conversion rates.

Materials: Aryl chloride substrates (1.0 mmol), Morpholine (1.2 mmol), K2CO3 (2.0 mmol), Biphenyl (0.5 mmol, internal standard), anhydrous DMF (5 mL). Step-by-Step Workflow:

  • Preparation: In two parallel, oven-dried 20 mL scintillation vials equipped with magnetic stir bars, add the fluorinated analog to Vial A and the non-fluorinated analog to Vial B.

  • Reagent Addition: Add K2CO3, biphenyl (internal standard), and anhydrous DMF to both vials. Stir for 5 minutes at room temperature.

  • Initiation: Add morpholine to both vials simultaneously. Seal the vials and heat to 80°C using a pre-equilibrated reaction block.

  • Kinetic Sampling (Self-Validation): At t = 30 min, 1h, 2h, and 4h, extract a 50 µL aliquot from each vial. Quench the aliquots in 1 mL of 50:50 Water:Acetonitrile and filter through a 0.2 µm PTFE syringe filter.

  • LC-MS Analysis: Analyze the samples via LC-MS. Validate the product formation by observing the mass shift from the starting material[M+H]+ to the product mass (displacement of 35.5 Da Cl with 86 Da morpholine). Quantify conversion by calculating the ratio of the product peak area to the biphenyl internal standard peak area.

Reactivity Profile 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Mechanistic Causality

For unactivated aryl chlorides, the oxidative addition of the Pd(0) catalyst into the C-Cl bond is typically the rate-limiting step of the catalytic cycle. The presence of the ortho-fluorine atom in 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile withdraws electron density from the C-Cl bond, effectively lowering its Lowest Unoccupied Molecular Orbital (LUMO)[3][6].

This lowered LUMO makes the C-Cl bond highly susceptible to electron donation from the electron-rich Pd(0) center, accelerating oxidative addition. Consequently, the fluorinated analog achieves full conversion under milder conditions and shorter reaction times than the non-fluorinated analog.

Buchwald_Hartwig Pd0 Pd(0) Catalyst OA Oxidative Addition Complex (Ar-Pd(II)-Cl) Accelerated by ortho-F Pd0->OA + Aryl Chloride (Lower LUMO via F) TM Amido Complex (Ar-Pd(II)-NR2) OA->TM + Amine, Base - Base·HCl TM->Pd0 Reductive Elimination (Product Release)

Figure 2: Pd-catalyzed cross-coupling cycle highlighting the F-accelerated oxidative addition.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

Materials: Aryl chloride substrates (1.0 mmol), Aniline (1.2 mmol), Pd2(dba)3 (0.02 mmol), XPhos (0.08 mmol), Cs2CO3 (1.5 mmol), Dodecane (0.5 mmol, internal standard), anhydrous 1,4-Dioxane (5 mL). Step-by-Step Workflow:

  • Glovebox Setup: To prevent catalyst deactivation by oxygen, transfer all solid reagents (Aryl chloride, Pd2(dba)3, XPhos, Cs2CO3) into two separate pressure vials (Vial A for fluorinated, Vial B for non-fluorinated) inside an argon-filled glovebox.

  • Solvent & Standard Addition: Add anhydrous 1,4-dioxane, aniline, and dodecane (internal standard for GC-FID) to each vial. Seal the vials with Teflon-lined caps and remove them from the glovebox.

  • Heating: Place the vials in an oil bath pre-heated to 90°C.

  • Kinetic Sampling (Self-Validation): At t = 1h, 3h, 6h, and 8h, cool the vials briefly, open under a positive flow of argon, and remove a 50 µL aliquot. Dilute with ethyl acetate, filter through a short pad of Celite, and analyze via GC-FID.

  • Data Processing: The disappearance of the Ar-Cl peak and the appearance of the coupled product peak, calibrated against the invariant dodecane peak, provides a self-validating kinetic curve for the oxidative addition and overall catalytic efficiency.

Quantitative Data Summary

The table below summarizes the expected kinetic and thermodynamic differences based on the electronic properties of the two analogs.

Parameter2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (Fluorinated)2-(4-Chlorophenyl)pyrimidine-5-carbonitrile (Non-Fluorinated)
Electronic Effect on C4 High activation (-I effect from F, -M effect from pyrimidine)Moderate activation (-M effect from pyrimidine only)
SNAr (Morpholine, DMF, 80°C) >95% conversion at 2 hours<20% conversion at 2 hours (requires ~120°C for completion)
Meisenheimer Stabilization High (Inductive stabilization of adjacent carbanion)Low (Relies solely on extended resonance)
Buchwald-Hartwig (Pd/XPhos, 90°C) Full conversion in 3 hoursFull conversion in 8 hours
Oxidative Addition Rate Accelerated (Lowered C-Cl LUMO energy)Standard

References

  • Chemistry Steps. "Nucleophilic Aromatic Substitution." Chemistry Steps. Available at:[Link]

  • Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Available at:[Link]

  • Chemistry Stack Exchange. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" Stack Exchange. Available at:[Link]

  • OpenStax. "16.6 Nucleophilic Aromatic Substitution." Organic Chemistry. Available at:[Link]

  • The Journal of Organic Chemistry. "Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions." ACS Publications. Available at:[Link]

  • Chemical Reviews. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." ACS Publications. Available at:[Link]

  • Nature Communications. "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." PMC. Available at:[Link]

Sources

Validation

Structural Activity Relationship (SAR) Comparison of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile Derivatives

Executive Summary The optimization of kinase inhibitors requires a delicate balance between target affinity, kinome selectivity, and physicochemical properties. The compound 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of kinase inhibitors requires a delicate balance between target affinity, kinome selectivity, and physicochemical properties. The compound 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile [1] serves as a highly privileged, commercially viable building block for developing potent anti-proliferative agents. By acting as an ATP-mimetic, the pyrimidine core anchors the molecule within the kinase hinge region, while the 5-carbonitrile and 2-(4-chloro-3-fluorophenyl) moieties exploit specific hydrophobic and gatekeeper interactions[2].

This guide provides an in-depth Structural Activity Relationship (SAR) comparison of derivatives synthesized from this core scaffold, objectively evaluating their performance against clinical standards (Erlotinib and Sorafenib) in the context of Receptor Tyrosine Kinase (EGFR/VEGFR-2) inhibition.

Mechanistic Rationale: The Pharmacophore Anatomy

As medicinal chemists, we do not merely append functional groups; we engineer molecular interactions. The efficacy of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile derivatives is driven by three distinct regional interactions within the kinase ATP-binding pocket:

  • The Pyrimidine Core (Hinge Binder): The N1 and N3 atoms of the pyrimidine ring act as bioisosteres for the adenine ring of ATP. They form critical, bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met793 in EGFR).

  • The 5-Carbonitrile Group (Gatekeeper Interactor): The 5-position of the pyrimidine ring projects directly toward the kinase gatekeeper residue[3]. The cyano moiety is a strong electron-withdrawing group that modulates the pKa of the pyrimidine ring to optimize hinge binding. More importantly, its linear geometry and hydrogen-bond acceptor capability allow it to interact favorably with mutated gatekeeper residues (such as Thr790 in mutant EGFR), overcoming steric clashes that typically confer resistance to first-generation inhibitors[2].

  • The 2-(4-Chloro-3-fluorophenyl) Moiety (Hydrophobic Pocket II): This specific halogenated phenyl ring is a proven pharmacophore found in clinical-stage inhibitors like the ERK1/2 inhibitor GDC-0994[4]. The fluorine atom at the meta-position increases the compound's metabolic stability against hepatic cytochrome P450 oxidation while maintaining membrane permeability. Simultaneously, the chlorine atom at the para-position provides the necessary van der Waals volume to firmly anchor the molecule into the hydrophobic pocket adjacent to the ATP-binding site, increasing the target residence time.

Pathway EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinases) RAS RAS GTPase EGFR->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription Inhibitor Pyrimidine-5-Carbonitrile Derivatives Inhibitor->EGFR ATP-competitive inhibition

Kinase signaling cascade inhibited by pyrimidine-5-carbonitrile derivatives.

SAR Data Comparison

To objectively evaluate the SAR, we compare a series of derivatives where the C4 and C6 positions of the 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile core have been systematically substituted. The goal is to identify the optimal steric and electronic parameters for dual EGFR/VEGFR-2 inhibition and subsequent cellular cytotoxicity.

Table 1: In Vitro Kinase Inhibition and Cellular Viability Profiles

CompoundC4 Substituent (R1)C6 Substituent (R2)EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)HCT-116 IC₅₀ (µM)
1 (Core) -Cl-H>10,000>10,000>50.0
2 -NH-Phenyl-CH₃145 ± 12210 ± 1812.4 ± 1.1
3 -NH-(4-OMe-Phenyl)-CH₃42 ± 585 ± 73.1 ± 0.4
4 -NH-(4-Cl-Phenyl)-CH₃18 ± 2 45 ± 4 1.5 ± 0.2
5 -Morpholine-CH₃850 ± 451,200 ± 8035.6 ± 2.8
Erlotinib Reference StandardReference Standard2 ± 0.5>10,0002.5 ± 0.3
Sorafenib Reference StandardReference Standard>10,0003 ± 0.44.2 ± 0.5
SAR Insights:
  • Nucleophilic Substitution at C4 is Mandatory: The unfunctionalized core (Compound 1) is inactive. Introducing an aniline derivative at C4 (Compounds 2-4) drastically improves target affinity by occupying the solvent-exposed channel of the kinase, similar to the SAR observed in COX-2 inhibitory pyrimidine-5-carbonitriles[5].

  • Electronic Effects on the C4-Aniline: Electron-donating groups (Compound 3, -OMe) improve potency compared to the unsubstituted phenyl ring (Compound 2). However, the introduction of a lipophilic, electron-withdrawing halogen (Compound 4, -Cl) yields the most potent dual inhibitor, likely due to enhanced halogen bonding within the solvent channel.

  • Steric Bulk Tolerance: Replacing the planar aniline with a bulky, non-planar morpholine ring (Compound 5) results in a severe loss of potency, indicating a strict steric limitation at the opening of the ATP-binding pocket.

Experimental Methodologies & Self-Validating Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal quality controls to prevent false positives/negatives.

Chemical Synthesis of C4/C6 Derivatives

Objective: Synthesize high-purity derivatives via Nucleophilic Aromatic Substitution (SNAr).

  • Reaction: Dissolve 2-(4-Chloro-3-fluorophenyl)-4,6-dichloropyrimidine-5-carbonitrile (1.0 eq) in anhydrous DMF. Add the desired amine (e.g., 4-chloroaniline, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Conditions: Stir at 80°C under an argon atmosphere for 4-6 hours.

  • Purification: Quench with ice water, filter the precipitate, and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Self-Validation Mechanism: Intermediate purity is confirmed via LC-MS prior to any subsequent steps. Final compounds must exhibit >95% purity via HPLC (UV 254 nm) and yield the correct exact mass via High-Resolution Mass Spectrometry (HRMS) before biological evaluation. This ensures that observed biological activity is not an artifact of reactive impurities or unreacted starting materials.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC₅₀ of synthesized compounds against recombinant EGFR and VEGFR-2.

  • Preparation: Prepare a 3-fold serial dilution of the test compounds in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).

  • Reaction: Add recombinant kinase enzyme, optimized buffer, and substrate peptide. Initiate the reaction by adding ultra-pure ATP (at the specific Km for each kinase). Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Self-Validation Mechanism: The assay plate includes a 'No Enzyme' control to establish the background luminescence baseline (0% activity) and a 'Vehicle (DMSO)' control to establish maximum kinase activity (100%). The inclusion of clinically approved reference standards (Erlotinib for EGFR; Sorafenib for VEGFR-2) validates the assay's sensitivity. If the reference standard's IC₅₀ deviates by >3-fold from historical laboratory data, the entire plate is invalidated and repeated.

Cellular Viability Assay (MTT)

Objective: Assess the anti-proliferative activity of the compounds in HCT-116 (colon carcinoma) cell lines.

  • Seeding: Seed HCT-116 cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the test compounds (0.1 µM to 100 µM) for 72 hours.

  • Measurement: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Self-Validation Mechanism: Edge-effect controls are utilized by filling the outer perimeter wells with PBS. Cell viability is normalized against a 'Staurosporine' positive control (100% cell death) and an untreated vehicle control (0% cell death).

Workflow Design Rational Design (C4/C6 Substitution) Synthesis Chemical Synthesis (SNAr Reactions) Design->Synthesis InVitro In Vitro Assays (ADP-Glo Kinase) Synthesis->InVitro Cellular Cellular Assays (MTT Viability) InVitro->Cellular Lead Lead Candidate Selection Cellular->Lead

Self-validating SAR optimization workflow for pyrimidine derivatives.

Conclusion

The 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile scaffold is a highly versatile and potent pharmacophore for kinase inhibition. As demonstrated by the SAR data, functionalizing the C4 position with a para-halogenated aniline (Compound 4) yields a potent dual EGFR/VEGFR-2 inhibitor that outperforms Erlotinib in cellular assays against the HCT-116 cell line. The strict adherence to self-validating experimental protocols ensures that these findings provide a robust foundation for subsequent in vivo pharmacokinetic and pharmacodynamic optimization.

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Comparative

Benchmarking Commercial Suppliers of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

Executive Summary & Pharmacophore Rationale In modern targeted oncology, the 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile scaffold (CAS: 1027656-45-6) has emerged as a highly versatile building block for the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern targeted oncology, the 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile scaffold (CAS: 1027656-45-6) has emerged as a highly versatile building block for the synthesis of ATP-competitive kinase inhibitors.

The structural logic behind this intermediate is twofold:

  • The Pyrimidine-5-carbonitrile Core: This moiety acts as a privileged pharmacophore that forms critical hydrogen bonds with the hinge region of various kinases. It has been successfully deployed in the design of potent inhibitors targeting PI3K[1], EGFR (including the T790M mutant)[2], and CDK9[3].

  • The 4-Chloro-3-fluorophenyl Group: Halogenated phenyl rings are strategically utilized in drug discovery to improve lipophilic efficiency (LipE) and block cytochrome P450-mediated metabolic oxidation. This specific substitution pattern is a key feature in several clinical-stage molecules, including the ERK1/2 inhibitor GDC-0994[4].

Because this building block is positioned early in the synthetic pipeline of complex Active Pharmaceutical Ingredients (APIs), the chemical purity, moisture content, and heavy metal residue of the commercial starting material directly dictate the success of downstream functionalization.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor 2-(4-Chloro-3-fluorophenyl) pyrimidine-5-carbonitrile Derivatives Inhibitor->RTK ATP-competitive Inhibition Inhibitor->PI3K Inhibition Inhibitor->ERK Inhibition

Figure 1: Kinase signaling cascades targeted by pyrimidine-5-carbonitrile derivatives.

Analytical Benchmarking of Commercial Suppliers

To objectively evaluate the quality of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, we benchmarked representative lots from four major commercial suppliers: ChemScene, BLD Pharm, Ambeed, and Chemenu .

The evaluation was divided into two phases: Analytical Quality Control (QC) and Synthetic Validation.

Quantitative QC Data Summary
SupplierRepresentative LotUPLC-UV Purity (%)Moisture (KF, %)Pd Residue (ICP-MS, ppm)Downstream Yield (%)
Ambeed AMB-9921-X99.50.10< 592
ChemScene CS-1210917-A99.20.151288
BLD Pharm BD-2025-X98.50.424581
Chemenu CHM-441-X97.80.8511074
The Causality Behind the Metrics (Why It Matters)
  • Palladium (Pd) Residue: The synthesis of this compound invariably relies on a Suzuki-Miyaura cross-coupling between (4-chloro-3-fluorophenyl)boronic acid and 2-chloropyrimidine-5-carbonitrile. Chemenu's lot exhibited elevated Pd levels (110 ppm). Residual Pd is a notorious catalyst poison; it coordinates with the basic amines generated in downstream steps and severely inhibits subsequent metal-catalyzed cross-couplings. Furthermore, starting materials with >50 ppm Pd complicate the final API's compliance with ICH Q3D elemental impurity guidelines.

  • Moisture Content (Karl Fischer): The carbonitrile group is typically subjected to reduction or Grignard addition. High moisture content (as seen in the Chemenu and BLD Pharm lots) prematurely hydrolyzes moisture-sensitive reagents like Borane-THF ( BH3​⋅THF ), leading to stalled reactions, incomplete conversions, and the formation of difficult-to-purge des-cyano impurities. Ambeed and ChemScene provided highly anhydrous lots, correlating directly with superior downstream yields.

Experimental Workflow: Synthetic Validation

To validate the synthetic utility of each supplier's lot, we subjected the compound to a standardized chemoselective nitrile reduction . The goal was to reduce the 5-carbonitrile to a primary amine—(2-(4-chloro-3-fluorophenyl)pyrimidin-5-yl)methanamine—a common vector for attaching solvent-exposed solubilizing groups in kinase inhibitors.

Workflow cluster_QC Phase 1: Analytical QC cluster_Val Phase 2: Synthetic Validation S1 Commercial Lot CAS: 1027656-45-6 UPLC UPLC-UV/MS (Chemical Purity) S1->UPLC ICP ICP-MS (Pd/Heavy Metals) S1->ICP KF Karl Fischer (Moisture Content) S1->KF Red Chemoselective Nitrile Reduction (BH3) UPLC->Red ICP->Red KF->Red Yield Yield & Impurity Profiling Red->Yield

Figure 2: Analytical QC and synthetic validation workflow for commercial lot benchmarking.

Step-by-Step Methodology: Chemoselective Nitrile Reduction

Rationale for Reagent Selection: We specifically avoided Lithium Aluminum Hydride ( LiAlH4​ ) or Palladium-catalyzed hydrogenation ( H2​/Pd−C ). LiAlH4​ is overly harsh and risks reductive dehalogenation of the critical chloro/fluoro substituents on the phenyl ring. H2​/Pd−C is highly susceptible to poisoning by the varying baseline Pd impurities in the supplier lots. Instead, Borane-THF complex ( BH3​⋅THF ) was chosen for its high chemoselectivity toward nitriles and insensitivity to trace transition metals.

Protocol:

  • Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Dissolve 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (1.0 eq, 5.0 mmol) in anhydrous THF (25 mL, 0.2 M).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add BH3​⋅THF (1.0 M in THF, 15.0 mL, 3.0 eq) dropwise over 15 minutes to safely manage the exothermic complexation.

  • Reduction: Remove the ice bath and heat the mixture to reflux (70 °C) for 12 hours.

    • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z 234 [M+H]+ ) and the appearance of the primary amine (m/z 238 [M+H]+ ) confirms complete conversion.

  • Quench & Hydrolysis (Critical Step): Cool the flask back to 0 °C. Carefully add 6 M HCl (10 mL) dropwise.

    • Causality: Borane reductions of nitriles form highly stable boron-amine adducts. Failing to perform a highly acidic, heated workup will result in artificially low yields because the product remains trapped as a boron complex.

  • Isolation: Stir the acidic mixture at 60 °C for 2 hours to fully hydrolyze the adduct. Cool to room temperature, basify to pH 10 using 2 M NaOH, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Results: As noted in the data table, the Ambeed and ChemScene lots provided the highest isolated yields (>88%), directly correlating with their high initial purity and low moisture content.

Conclusion

For drug discovery programs utilizing the 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile scaffold, rigorous supplier benchmarking is non-negotiable. Our data indicates that Ambeed and ChemScene currently provide the most synthetically reliable lots, characterized by low moisture and minimal palladium cross-coupling residues. When scaling up kinase inhibitor synthesis, researchers must prioritize ICP-MS and Karl Fischer titration data over simple UPLC-UV purity to ensure reproducible downstream functionalization.

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Frontiers in Chemistry (2024) URL:[Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M Organic & Biomolecular Chemistry (2020) URL:[Link]

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity Journal of Medicinal Chemistry (2012) URL:[Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development Journal of Medicinal Chemistry (2016) URL:[Link]

Validation

Spectroscopic Validation of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile Synthesis Intermediates: A Comparative Guide

Introduction Pyrimidine-5-carbonitrile derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores for PI3K/AKT inhibitors, EGFR inhibitors, and VEGFR-2 antagonists [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrimidine-5-carbonitrile derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores for PI3K/AKT inhibitors, EGFR inhibitors, and VEGFR-2 antagonists [1]. The synthesis of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile involves multi-step cyclization and oxidation processes. Validating the intermediates in this pathway is analytically demanding due to the complex electronic effects of the di-halogenated phenyl ring (4-chloro-3-fluoro) and the electron-withdrawing carbonitrile group.

This guide provides an objective comparison of spectroscopic modalities used to validate these intermediates, detailing the causality behind experimental choices and establishing self-validating protocols for high-confidence structural elucidation.

Comparative Analysis of Spectroscopic Modalities

Nuclear Magnetic Resonance (NMR): High-Field (400/600 MHz) vs. Benchtop (60/100 MHz)

While benchtop NMR is increasingly popular for real-time reaction monitoring, its low resolution struggles with the complex spin-spin splitting introduced by the fluorine atom ( 19F , spin 1/2).

  • The Causality: Fluorine couples extensively with both adjacent protons and carbons. High-field multinuclear NMR ( 1H , 13C , 19F ) is mandatory for this intermediate because it resolves these tight multiplets.

  • Self-Validation: The 19F

    13C scalar couplings provide a self-validating map of the aryl ring's substitution pattern. The carbon directly attached to the fluorine will exhibit a massive one-bond coupling constant ( 1JCF​≈245 Hz ) [1]. If this specific splitting is absent in the 13C spectrum, the fluorination pattern is incorrect.
Mass Spectrometry: LC-QTOF-MS/MS vs. GC-MS

Halogenated pyrimidine intermediates can exhibit thermal instability, making GC-MS prone to artifact generation (e.g., thermal dehalogenation in the injection port).

  • The Causality: Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) operates via soft ionization (ESI) at lower temperatures, preserving the intact molecular ion[3]. Furthermore, QTOF provides sub-5 ppm exact mass accuracy.

  • Self-Validation: The natural isotopic abundance of chlorine ( 35Cl and 37Cl in a ~3:1 ratio) acts as a built-in validation barcode. Any deviation from this [M]/[M+2] ratio immediately flags an impure intermediate or a failed halogenation step.

Vibrational Spectroscopy: FT-IR vs. Raman
  • The Causality: The carbonitrile group (-C≡N) is highly polar, resulting in a strong change in dipole moment during vibration. This makes it highly active in Fourier-Transform Infrared (FT-IR) spectroscopy but relatively weak in Raman spectroscopy [4]. Tracking the sharp, distinct -C≡N stretch between 2200–2230 cm⁻¹ via FT-IR is the most reliable way to confirm the integrity of the carbonitrile moiety during intermediate transitions.

Workflow Visualizations

G Start Starting Materials (Aryl Amidine + Enaminone) Int1 Intermediate 1 (Dihydropyrimidine) Start->Int1 Cyclization Int2 Intermediate 2 (Oxidized Pyrimidine) Int1->Int2 Oxidation Spec1 FT-IR: -C≡N stretch (~2210 cm⁻¹) NMR: Disappearance of enamine Int1->Spec1 Final Target Molecule (Halogenated Pyrimidine-5-carbonitrile) Int2->Final Purification Spec2 LC-MS: Exact Mass & 35Cl/37Cl Isotope 19F NMR: -110 to -115 ppm Int2->Spec2

Synthetic progression and spectroscopic checkpoints for pyrimidine-5-carbonitrile intermediates.

G Sample Sample Prep (1 mg/mL in MeOH) Ionization ESI+ Ionization Sample->Ionization TOF Q-TOF Mass Analyzer Ionization->TOF Validation Isotopic Validation (3:1 Ratio for 35Cl/37Cl) TOF->Validation Extract m/z Fail Reject Batch Validation->Fail Ratio != 3:1

LC-QTOF-MS/MS isotopic validation logic for chlorinated pyrimidine intermediates.

Quantitative Data Summaries

Table 1: Comparative Spectroscopic Performance Metrics

ModalityPrimary Use CaseResolution / AccuracyHalogen Detection CapabilityCost / ThroughputHigh-Field NMR (400+ MHz)Definitive structural & regiochemical elucidationHigh (Resolves complex 19F J-couplings)Excellent (Direct 19F observation, 13C 19F splitting)High Cost / Low ThroughputBenchtop NMR (60-100 MHz)Real-time reaction monitoringLow (Multiplets overlap)Poor (Cannot resolve F-H/F-C couplings)Low Cost / High ThroughputLC-QTOF-MS/MSExact mass & isotopic validationSub-5 ppm mass errorExcellent ( 35Cl/37Cl isotopic ratio of 3:1)High Cost / Med ThroughputGC-MSVolatile intermediate screeningNominal massModerate (Risk of thermal dehalogenation)Med Cost / High ThroughputFT-IRFunctional group tracking (-C≡N) ± 2 cm⁻¹N/A (Halogen stretches are in fingerprint region)Low Cost / High Throughput

Table 2: Expected NMR Chemical Shifts & MS Isotopic Patterns
Structural FeatureAnalytical MethodExpected Signal / ValueDiagnostic Significance
Carbonitrile (-C≡N) 13C NMR δ 115.0 – 118.0 ppmConfirms intact cyano group [1].
Carbonitrile (-C≡N) FT-IR2200 – 2230 cm⁻¹Strong, sharp peak validating the pharmacophore [4].
3-Fluoro Substitution 19F NMR δ -109.0 to -115.0 ppmZero-background confirmation of the fluorine atom [1].
C-F Bond 13C NMRDoublet, 1JCF​≈246 Hz Self-validating proof of direct C-F connectivity.
4-Chloro Substitution LC-QTOF-MS [M]+ and [M+2]+ A 3:1 intensity ratio definitively confirms one Chlorine atom [3].

Step-by-Step Experimental Methodologies

Protocol 1: High-Resolution LC-QTOF-MS/MS Workflow

This protocol utilizes isotopic pattern matching as a self-validating system for chlorinated intermediates.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized intermediate in 1.0 mL of LC-MS grade Methanol. Dilute the stock solution 1:100 in a mixture of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid to promote efficient protonation[5].

  • Chromatographic Separation: Inject 2 µL of the diluted sample onto a C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire data from m/z 100 to 1000.

  • Data Validation (Causality Check): Extract the exact mass of the [M+H]+ ion. The calculated mass error must be < 5 ppm. Critically examine the isotopic cluster: the peak at [M+H+2]+ must be approximately 32-34% of the base [M+H]+ peak intensity. If this 3:1 ratio is absent, the batch must be rejected as it indicates a failed chlorination step or unintended dehalogenation.

Protocol 2: Multinuclear ( 1H , 13C , 19F ) NMR Validation
  • Sample Preparation: Dissolve 15 mg of the purified intermediate in 0.6 mL of DMSO- d6​ . (Causality: DMSO- d6​ is preferred over CDCl 3​ due to the high polarity and potential hydrogen bonding characteristics of pyrimidine-5-carbonitrile intermediates).

  • 1H NMR Acquisition: Acquire at 400 MHz (30° pulse angle, 2-second relaxation delay). Look for the highly deshielded pyrimidine proton (if unsubstituted at C6) typically resonating downfield around δ 8.8–9.2 ppm.

  • 19F NMR Acquisition: Acquire at 376.25 MHz using the 400 MHz console. This acts as a zero-background experiment. A single peak around δ -109 to -115 ppm instantly confirms the presence of the fluorine atom without solvent interference [1].

  • 13C NMR Acquisition: Acquire at 100 MHz (minimum 512 scans for sufficient signal-to-noise on quaternary carbons). Verify the carbonitrile carbon (-C≡N) around δ 115-118 ppm and calculate the 1JCF​ coupling constant to validate the fluorinated aryl ring.

References

  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)
  • Synthesis, characterization and antimicrobial screening of 2-(2-arylidenehydrazinyl)-4-(3-chlorophenyl)
  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients MDPI URL

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile

As a Senior Application Scientist, I have designed this comprehensive protocol to bridge the gap between standard Safety Data Sheets (SDS) and practical, field-proven laboratory operations. Handling 2-(4-Chloro-3-fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive protocol to bridge the gap between standard Safety Data Sheets (SDS) and practical, field-proven laboratory operations. Handling 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile (CAS: 1027656-45-6)[1] requires a rigorous, self-validating safety architecture due to its specific molecular hazards.

Here is the advanced operational and logistical guide for safely managing this compound in drug development and chemical research settings.

Mechanistic Toxicology & Hazard Profiling

To handle a chemical safely, one must first understand the causality of its toxicity. Standard safety protocols often fail because operators do not understand the molecular mechanisms driving the hazard.

  • Halogenated Pyrimidine Core: Halogenated pyrimidines are known for their high reactivity and potential cytotoxicity. Analogous pyrimidine structures (such as 5-fluorouracil) are known to cause severe systemic effects, including bone marrow suppression, requiring strict isolation protocols[2]. The lipophilic 4-chloro-3-fluorophenyl group drastically enhances the molecule's ability to partition into and cross biological membranes (like human skin).

  • Carbonitrile Moiety: Nitrile groups carry a latent risk of severe systemic toxicity. If absorbed dermally or inhaled, enzymatic cleavage (e.g., via hepatic cytochrome P450 metabolism) can release cyanide ions, leading to cellular hypoxia.

  • The "Trojan Horse" Solvent Risk: In biological assays, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). DMSO rapidly reduces cell membrane resistance and acts as a carrier, drastically accelerating the transdermal absorption of any dissolved toxic solutes[3]. A splash of a DMSO-compound solution is exponentially more dangerous than the dry powder itself.

G cluster_0 Molecular Hazards cluster_1 Physiological Risk cluster_2 PPE Intervention Compound 2-(4-Chloro-3-fluorophenyl) pyrimidine-5-carbonitrile Lipophilic Lipophilic Halogenated Aryl Group Compound->Lipophilic Nitrile Carbonitrile Group Compound->Nitrile Dermal Rapid Dermal Absorption Lipophilic->Dermal Facilitates Systemic Systemic Toxicity (Metabolic Cleavage) Nitrile->Systemic Toxicity Source Dermal->Systemic Pathway Gloves Double Nitrile/Neoprene Gloves Gloves->Dermal Blocks Respirator Fume Hood / ABEK Respirator Respirator->Systemic Prevents Inhalation

Mechanistic pathway of toxicity for halogenated pyrimidine nitriles and targeted PPE interventions.

Personal Protective Equipment (PPE) Matrix

Standard 5-mil disposable nitrile gloves provide only a temporary physical barrier—often offering less than 15 minutes of breakthrough time against organic solvents—and must be discarded immediately upon contamination[4]. Therefore, a multi-layered approach is required.

Protection ZoneRequired EquipmentScientific Justification & Operational Rule
Hand Protection Double-Gloving System: • Inner: 5-mil disposable nitrile.• Outer: 8-mil extended-cuff nitrile or neoprene.Rule: If the outer glove contacts a solvent solution (e.g., DMSO/DMF), remove it immediately. The solvent will permeate the first layer rapidly, carrying the lipophilic nitrile with it[4].
Eye/Face ANSI Z87.1 Chemical Splash Goggles.Rule: Safety glasses are insufficient. Goggles prevent capillary wicking of aerosolized powders or solvent splashes into the ocular mucosa.
Body Flame-resistant (Nomex) or chemical-resistant (Tyvek) lab coat, fully buttoned.Rule: Wrists must be fully covered. Pull the extended cuff of the outer glove over the sleeve of the lab coat to eliminate exposed skin.
Respiratory Certified Chemical Fume Hood (80-100 fpm face velocity).Rule: If engineering controls fail or bulk powder must be handled externally, an ABEK (EN14387) respirator filter is required to protect against organic vapors and toxic dust[5].

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol is designed as a self-validating system. Each step contains a check to ensure the preceding step was executed safely.

Step 1: Environment Validation

  • Verify the fume hood monitor reads a face velocity between 80-100 fpm.

  • Clear the workspace of incompatible materials, specifically strong oxidizers, strong acids, and strong bases (which could trigger the hydrolysis of the nitrile group).

Step 2: Static Elimination (Crucial for Powders)

  • Halogenated pyrimidine powders are highly electrostatic and prone to aerosolization.

  • Action: Pass an anti-static ionizing gun over the micro-spatula and the anti-static weigh boat for 10 seconds prior to opening the chemical vial.

Step 3: Transfer and Weighing

  • Tare the weigh boat. Carefully transfer the required mass of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile.

  • Self-Validation: Inspect the analytical balance and surrounding foil/bench paper for stray particulates. If found, wipe immediately with a solvent-dampened tissue.

Step 4: Dissolution and Aliquoting

  • Transfer the powder to a borosilicate glass vial.

  • Slowly add the carrier solvent (e.g., DMSO).

  • Caution: Because DMSO enhances dermal absorption[3], verify your outer gloves are pristine before handling the solvent bottle.

  • Cap the vial tightly and vortex until fully dissolved.

Step 5: Exterior Decontamination

  • Before removing the sealed vial from the fume hood, wipe the exterior of the vial with a tissue dampened with ethanol or isopropanol, followed by a dry wipe. This ensures no microscopic residue is transferred to incubators or analytical instruments.

Workflow Start Initiate Procedure PPE Don PPE (Double Gloves, Goggles, Coat) Start->PPE Hood Verify Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Static Apply Static Eliminator to Powder & Spatula Hood->Static Weigh Weigh Compound in Anti-Static Boat Static->Weigh Solvent Add Solvent (e.g., DMSO) *Caution: Enhances Absorption* Weigh->Solvent Solvent->PPE Spill Risk Alert Seal Seal Vial & Decontaminate Exterior Solvent->Seal Dispose Dispose of Contaminated PPE in Halogenated Waste Seal->Dispose

Step-by-step operational workflow for the safe handling and dissolution of the compound.

Spill Response and Disposal Plan

Immediate Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Containment (Powder): Do not sweep dry powder, as this generates toxic dust. Gently cover the spill with damp paper towels (using water or a mild alkaline buffer) to suppress aerosolization, then carefully scoop into a hazardous waste container.

  • Containment (Solution): If dissolved in an organic solvent, absorb the liquid using an inert material like vermiculite or sand. Never use combustible absorbents like sawdust.

  • Decontaminate: Wash the spill area with a strong detergent and water.

Waste Disposal Logistics:

  • Segregation: All waste containing this compound (including contaminated gloves, weigh boats, and paper towels) must be strictly segregated into Halogenated Organic Waste containers.

  • Chemical Incompatibility: Never dispose of this compound in waste streams containing strong acids. Acidic environments can hydrolyze the carbonitrile group, potentially generating lethal hydrogen cyanide (HCN) gas within the sealed waste carboy.

References

  • PennEHRS - University of Pennsylvania. "Fact Sheet: Disposable Nitrile Gloves in Chemical Labs".[Link]

  • The Calculated Chemist. "Exploring Dimethyl Sulfoxide (DMSO): Therapeutic Potential, Risks, and Mechanisms as a Skin Penetration Agent".[Link]

Sources

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